molecular formula C20H16FN3O3 B15141607 Tnik-IN-4

Tnik-IN-4

Cat. No.: B15141607
M. Wt: 365.4 g/mol
InChI Key: RQFMJZLSYXPUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tnik-IN-4 is a novel, small-molecule inhibitor designed to target Traf2- and Nck-interacting kinase (TNIK) with high potency. TNIK is a serine/threonine kinase of the germinal center kinase (GCK) family that has emerged as a critical regulator in several disease-signaling pathways, making it a promising therapeutic target . Its activity is essential for the transcriptional activation of the Wnt/β-catenin pathway, a pathway constitutively activated in the majority of colorectal cancers . By inhibiting TNIK, this compound disrupts the TCF4/β-catenin transcriptional complex, thereby suppressing the expression of genes responsible for cell proliferation and cancer stemness . Beyond oncology, TNIK inhibition presents a potent strategy for anti-fibrotic therapy. TNIK has been identified as a key node that integrates multiple pro-fibrotic signaling pathways, including TGF-β, JNK, and Hippo (YAP/TAZ) . Recent clinical-stage inhibitors have demonstrated that targeting TNIK can inhibit inflammation, myofibroblast activation, and fibrosis-related tissue remodeling in preclinical and clinical models for idiopathic pulmonary fibrosis (IPF) . The value of TNIK as a target has been validated by AI-driven drug discovery platforms and positive results from Phase IIa clinical trials of other TNIK inhibitors, which showed improved lung function in IPF patients . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

6-(6-amino-5-methoxy-3-pyridinyl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23)

InChI Key

RQFMJZLSYXPUQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N

Origin of Product

United States

Foundational & Exploratory

Tnik-IN-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the mechanism of action for Tnik-IN-4, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). It details the molecular interactions, impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction: TNIK as a Therapeutic Target

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[1][2][3] It has emerged as a significant therapeutic target due to its integral role in multiple cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction.[4] Most notably, TNIK is an essential activator within the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer.[5]

In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. Its kinase activity is crucial for phosphorylating TCF4, which subsequently drives the transcription of Wnt target genes responsible for cell proliferation and survival. Given that over 90% of colorectal cancers harbor mutations that lead to aberrant Wnt pathway activation, inhibiting TNIK presents a promising strategy to suppress tumorigenesis at a downstream node of the pathway. This compound is a small molecule developed for this purpose, showing potent inhibitory effects.

This compound: Core Mechanism of Action

This compound functions as a direct inhibitor of the TNIK enzyme. Its primary mechanism involves binding to the kinase domain, likely competing with ATP, thereby preventing the phosphorylation of its downstream substrates. This inhibition has profound effects on Wnt-dependent cellular processes.

Inhibition of the Wnt/β-catenin Signaling Pathway

The central mechanism of this compound is the disruption of the Wnt/β-catenin signaling cascade at the point of transcriptional activation.

  • Binding to TNIK: this compound binds to the TNIK kinase, inactivating its enzymatic function.

  • Prevention of TCF4 Phosphorylation: By inhibiting TNIK, the inhibitor prevents the phosphorylation of TCF4, a critical step for the activation of the TCF4/β-catenin transcriptional complex.

  • Downregulation of Wnt Target Genes: The inactivation of the transcriptional complex leads to the suppression of Wnt target genes (e.g., c-MYC, Axin2, CCND1). This effectively halts the proliferative signals driven by the aberrant Wnt pathway.

Cellular Consequences

The biochemical inhibition of TNIK translates to significant cellular effects. This compound has demonstrated potent anti-proliferative activity against colorectal cancer cell lines, such as HCT116, which are known to be dependent on Wnt signaling. This suppression of cancer cell growth is a direct outcome of halting the transcription of genes essential for cell cycle progression and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL DVL Frizzled->DVL DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates DVL->DestructionComplex inhibits TCF4 TCF4 TargetGenes Wnt Target Genes (c-MYC, CCND1, etc.) TCF4->TargetGenes transcription repressed TNIK TNIK TNIK->TCF4 phosphorylates (p) BetaCatenin_nuc->TCF4 binds Tnik_IN_4 This compound Tnik_IN_4->TNIK INHIBITS

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by blocking TNIK-mediated TCF4 phosphorylation.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through biochemical and cell-based assays.

ParameterTarget/Cell LineValueReference
IC₅₀ TNIK (enzyme)0.61 µM
IC₅₀ HCT116 (colorectal cancer cells)36.423 µM

Table 1: Inhibitory concentrations of this compound.

Key Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays. The following are detailed methodologies representative of those used to determine its mechanism and potency.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the direct inhibitory effect of this compound on TNIK enzymatic activity by measuring ADP production.

Objective: To determine the IC₅₀ value of this compound against recombinant human TNIK.

Materials:

  • Recombinant human TNIK enzyme (GST-tagged)

  • Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • This compound (or other test inhibitor) dissolved in DMSO

  • ATP solution (e.g., 500 µM stock)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Include a "positive control" (DMSO vehicle only) and a "blank" (no enzyme) control. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test inhibitor or control solution to the appropriate wells.

  • Enzyme Addition: Dilute the TNIK enzyme to a pre-determined optimal concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer. Add 10 µL of the diluted enzyme to all wells except the "blank" controls. Add 10 µL of Kinase Assay Buffer to the "blank" wells.

  • Reaction Initiation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the MBP substrate. Initiate the kinase reaction by adding 12.5 µL of this master mix to each well.

  • Incubation: Cover the plate and incubate at 30°C for a specified time (e.g., 45-60 minutes).

  • ADP Detection (Part 1): Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.

  • ADP Detection (Part 2): Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the "blank" control signal from all other readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells, such as HCT116.

Objective: To determine the cellular IC₅₀ value of this compound.

Materials:

  • HCT116 colorectal cancer cell line

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound dissolved in DMSO

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • Sterile, opaque-walled 96-well plates suitable for cell culture and luminescence reading

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count HCT116 cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Return the plate to the incubator and treat the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

G start Start: HCT116 Cell Culture seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (for attachment) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate 72h treat->incubate2 equilibrate 5. Equilibrate plate and reagent to room temp incubate2->equilibrate add_ctg 6. Add CellTiter-Glo® Reagent to each well equilibrate->add_ctg lyse 7. Lyse cells and stabilize signal add_ctg->lyse read 8. Read Luminescence lyse->read analyze 9. Analyze data and calculate IC50 read->analyze end End: Cellular IC50 Determined analyze->end

Caption: Experimental workflow for determining the cellular IC₅₀ of this compound using a cell viability assay.

Conclusion

This compound is a potent and specific inhibitor of TNIK kinase. Its mechanism of action is centered on the direct inhibition of TNIK's enzymatic activity, which leads to the disruption of the canonical Wnt/β-catenin signaling pathway at the level of TCF4-mediated transcription. This targeted intervention results in the suppression of proliferation in Wnt-addicted cancer cells. The well-defined mechanism and quantifiable potency make this compound a valuable chemical probe for studying TNIK biology and a promising lead compound for the development of targeted therapies for colorectal cancer and other malignancies characterized by aberrant Wnt signaling.

References

The Cellular Target of TNIK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cellular target of potent and selective inhibitors of the TRAF2- and NCK-interacting kinase (TNIK). While the specific compound "Tnik-IN-4" does not appear in publicly available literature, this guide will focus on the well-characterized TNIK inhibitors INS018_055, NCB-0846, and KY-05009 to delineate the mechanism of action, provide quantitative data on target engagement, and detail relevant experimental protocols.

The primary cellular target of these inhibitors is the serine/threonine kinase TNIK .[1][2][3][4][5] TNIK is a member of the germinal center kinase (GCK) family and has emerged as a critical regulator in various cellular processes, making it a compelling therapeutic target for diseases such as cancer and fibrosis.

Core Function of TNIK: An Essential Activator of the Wnt/β-catenin Signaling Pathway

TNIK plays a pivotal role as an essential activator of the canonical Wnt signaling pathway. This pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.

The mechanism of TNIK action within this pathway involves its recruitment to the promoters of Wnt target genes. In the nucleus, TNIK forms a complex with the transcription factor T-cell factor 4 (TCF4) and the transcriptional co-activator β-catenin. A crucial step in the activation of Wnt target gene transcription is the phosphorylation of TCF4 by TNIK. By inhibiting the kinase activity of TNIK, small molecule inhibitors prevent the phosphorylation of TCF4, thereby abrogating the transcription of Wnt target genes like AXIN2 and cMYC, which are involved in cell proliferation.

Quantitative Data: Potency and Selectivity of TNIK Inhibitors

The following tables summarize the in vitro potency of several key TNIK inhibitors against the primary target and in cell-based assays.

InhibitorAssay TypeTargetPotency (IC50 / Ki)Reference
INS018_055 Enzymatic AssayHuman TNIKIC50: 1-12 nM
Enzymatic AssayHuman TNIKIC50: 7.8 nM
Enzymatic AssayHuman TNIKIC50: 31 nM
Binding AssayHuman TNIKKd: 4.32 nM
NCB-0846 Enzymatic AssayTNIKIC50: 21 nM
KY-05009 ATP Competition AssayTNIKKi: 100 nM
Unnamed Compound Enzymatic AssayTNIKIC50: 2.8 nM
Compound 35b Enzymatic AssayTNIKIC50: 6 nM
InhibitorCell-Based AssayCell LineEffectPotency (IC50 / EC50)Reference
INS018_055 α-SMA ExpressionMRC-5Inhibition of TGF-β-induced expressionIC50: 27.14 nM
COL1 ExpressionLX-2InhibitionIC50: 63 nM
α-SMA ExpressionLX-2InhibitionIC50: 123 nM
NCB-0846 Cell GrowthHCT116Inhibition-
Colony FormationHCT116Inhibition~50 nM (approx.)
KY-05009 ProliferationRPMI8226Inhibition-
Compound 35b Cell ProliferationHCT116InhibitionIC50: 2.11 µM

Signaling Pathway and Inhibition

The following diagram illustrates the central role of TNIK in the Wnt/β-catenin signaling pathway and the mechanism of its inhibition.

TNIK_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 binds WntTargetGenes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->WntTargetGenes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates (activates) Tnik_IN_4 This compound (Inhibitor) Tnik_IN_4->TNIK inhibits kinase activity

Figure 1: TNIK's role in the Wnt signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the characterization of TNIK inhibitors. Below are representative protocols for key biochemical and cell-based assays.

TNIK Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified TNIK by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human TNIK enzyme (e.g., BPS Bioscience, #11708)

  • Kinase Substrate: Myelin basic protein (MBP)

  • ATP solution (e.g., 500 µM stock)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

  • White 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.

  • Compound Plating: Serially dilute the test inhibitor in DMSO and then in 1x Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor to the wells of a white assay plate. For "Positive Control" (max signal) and "Blank" (no enzyme) wells, add 2.5 µL of buffer with the corresponding DMSO concentration.

  • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate (MBP). Add 12.5 µL of the Master Mix to all wells.

  • Enzyme Addition: Dilute the TNIK enzyme to the desired working concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer.

  • Initiate Reaction: Add 10 µL of the diluted TNIK enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. The total reaction volume is 25 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • ADP-Glo™ Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the "Blank" signal from all other measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay measures the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin/TNIK signaling axis.

Materials:

  • A cell line responsive to Wnt signaling (e.g., HEK293T, HCT116).

  • TCF/LEF luciferase reporter plasmid (e.g., SuperTOPflash).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Wnt3a conditioned medium or recombinant Wnt3a protein to stimulate the pathway.

  • Test Inhibitor (e.g., this compound).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor. Incubate for 1-2 hours.

  • Wnt Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the pathway. A control group should receive control-conditioned medium.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase assay kit.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-change in reporter activity relative to the unstimulated control. Determine the IC50 of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for identifying and characterizing a novel TNIK inhibitor.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Validation Hit Validation & Lead Optimization cluster_Preclinical Preclinical Characterization HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response IC50 Determination (Biochemical Assay) Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Kinome Panel) Dose_Response->Selectivity Cell_Assay Cellular Wnt Reporter Assay (TCF/LEF) Selectivity->Cell_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-TCF4) Cell_Assay->Target_Engagement ADME_Tox ADME/Tox Profiling Target_Engagement->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (e.g., Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Candidate Preclinical Candidate Nomination In_Vivo_Efficacy->Candidate

Figure 2: A representative workflow for TNIK inhibitor discovery and development.

References

Tnik-IN-4 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-4, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it dictates the inhibitor's therapeutic window and potential off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to TNIK and this compound

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes. Notably, TNIK is a key component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[2][3]

This compound has been identified as a potent inhibitor of TNIK, demonstrating an IC50 value of 0.61 μM.[1][2] This guide delves into the specifics of its kinase selectivity, contextualized with data from other well-characterized TNIK inhibitors.

Quantitative Kinase Selectivity Data

The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

Compound NameTarget KinasePotency (IC50/Ki)Off-Target Kinases Inhibited (>80% at 100 nM or as noted)Reference
This compound TNIK 0.61 µM (IC50) Data not publicly available
NCB-0846TNIK21 nM (IC50)FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK
KY-05009TNIK100 nM (Ki)MLK1 (IC50 = 18 nM)
INS018-055TNIK7.8 nM (IC50)No activity against a panel of 78 other proteins
TNIK inhibitor XTNIK9 nM (IC50)>30-fold selectivity over a panel of 50 kinases
Compound 35bTNIK6 nM (IC50)"Excellent kinase selectivity"
PF-794TNIK39 nM (IC50)Selective for the TNIK family

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and standardized biochemical assays. The following sections detail the methodologies commonly employed.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental to determining the potency of an inhibitor against its target kinase. A common method is the ADP-Glo™ Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant TNIK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP at a concentration near the Km for the kinase

  • Substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)

  • Test compound (this compound) serially diluted

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: A kinase reaction is set up in a multi-well plate. Each well contains the kinase, buffer, substrate, and a specific concentration of the test inhibitor.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: The luminescence data is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.

KINOMEscan™ Selectivity Profiling

For a broad assessment of selectivity, a competition binding assay like KINOMEscan™ (DiscoverX) is frequently utilized. This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

Objective: To determine the binding affinity of a test compound across a comprehensive panel of human kinases.

Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

Procedure:

  • Preparation: A panel of DNA-tagged kinases is prepared.

  • Competition: The test compound is incubated with the kinase panel and the immobilized ligand.

  • Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are often expressed as a percentage of the control (DMSO) and can be used to determine dissociation constants (Kd) for the interactions. The data is commonly visualized in a "tree spot" diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.

Visualizations

TNIK Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (Wnt OFF) Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates (Wnt ON) TCF4 TCF4 TNIK TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Tnik_IN_4 This compound TNIK_N TNIK Tnik_IN_4->TNIK_N Inhibits Beta_Catenin_N β-catenin TCF4_N TCF4 Beta_Catenin_N->TCF4_N TCF4_N->Wnt_Target_Genes Activates Transcription TCF4_N->TNIK_N TNIK_N->TCF4_N Phosphorylates

Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.

Kinase Selectivity Assay Workflow

This diagram outlines the general workflow for assessing kinase inhibitor selectivity using a competition binding assay.

Kinase_Selectivity_Workflow Start Start: Test Compound (e.g., this compound) Kinase_Panel Incubate with a large panel of purified kinases Start->Kinase_Panel Competition Add immobilized active-site directed ligand Kinase_Panel->Competition Capture Capture kinase-ligand complexes on solid support Competition->Capture Wash Wash to remove unbound components Capture->Wash Quantify Quantify bound kinase (e.g., via qPCR of DNA tag) Wash->Quantify Analyze Data Analysis: - Calculate % inhibition - Determine Kd values Quantify->Analyze Visualize Visualize Data (e.g., Kinome tree spot) Analyze->Visualize End End: Selectivity Profile Visualize->End

Caption: General workflow for a competition-based kinase selectivity assay.

Conclusion

This compound is a potent inhibitor of TNIK, a key kinase in the Wnt signaling pathway. While comprehensive public data on its kinome-wide selectivity is limited, the available information, contextualized with data from other TNIK inhibitors like NCB-0846 and KY-05009, provides a valuable framework for understanding the selectivity profile of this class of compounds. The experimental protocols detailed herein offer a standardized approach for researchers to further characterize this compound and other novel TNIK inhibitors. As research progresses, a more complete understanding of the selectivity of these inhibitors will be crucial for their successful development as therapeutic agents.

References

The Pivotal Role of TNIK in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in the landscape of cancer cell biology. This serine/threonine kinase is a key component of multiple signaling pathways that govern cell proliferation, survival, migration, and stemness. Its aberrant expression and activity are strongly implicated in the pathogenesis and progression of numerous malignancies, including colorectal, lung, ovarian, and thyroid cancers. This technical guide provides an in-depth exploration of the biological functions of TNIK in cancer cells, detailing its signaling networks, the quantitative impact of its activity, and the methodologies to investigate its function. This document is intended to be a comprehensive resource for researchers and drug development professionals focused on oncology.

Introduction

TNIK, a member of the germinal center kinase (GCK) family, was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and NCK adaptor protein.[1] Subsequent research has illuminated its multifaceted role in cellular processes fundamental to cancer biology. A significant body of evidence now points to TNIK as a crucial downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[2][3] Beyond the Wnt pathway, TNIK is also involved in regulating the JNK pathway and cytoskeletal organization, further highlighting its importance in cancer cell pathobiology.[1][4] The dependence of cancer cells on TNIK for growth and survival has positioned it as a promising therapeutic target for novel anti-cancer therapies.

Signaling Pathways Involving TNIK in Cancer Cells

TNIK functions as a central node in several signaling cascades that are critical for cancer cell function. Its kinase activity and scaffolding function are integral to the transduction of signals that promote tumorigenesis.

The Wnt/β-catenin Signaling Pathway

The most well-characterized role of TNIK in cancer is its function as a positive regulator of the Wnt/β-catenin pathway. In cancer cells with mutations in Wnt pathway components like APC, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate determination. TNIK is a critical component of this nuclear complex, where it directly interacts with and phosphorylates TCF4. This phosphorylation event is essential for the transcriptional activation of Wnt target genes such as c-MYC and Cyclin D1.

Wnt_TNIK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl destruction_complex Destruction Complex (GSK3β, Axin, APC) Dvl->destruction_complex Inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK beta_catenin_nuc->TNIK Wnt_target_genes Wnt Target Genes (c-MYC, Cyclin D1) TCF4->Wnt_target_genes Activates Transcription TNIK->TCF4 Phosphorylates & Activates

Caption: TNIK in the canonical Wnt/β-catenin signaling pathway.
JNK Signaling Pathway

TNIK is also an activator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in regulating cellular responses to stress, apoptosis, and inflammation. In some cancer contexts, the activation of JNK signaling by TNIK can contribute to cell survival. Knockdown of TNIK has been shown to block the activation of both JNK1 and JNK2.

JNK_TNIK_Pathway Stress_Signal Stress Signal (e.g., TNFα) TNIK TNIK Stress_Signal->TNIK JNK_Pathway JNK Pathway (JNK1/2) TNIK->JNK_Pathway Activates AP1 AP-1 (c-Jun/c-Fos) JNK_Pathway->AP1 Activates Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Regulates

Caption: TNIK as an activator of the JNK signaling pathway.
Cytoskeletal Organization and Cell Migration

TNIK plays a role in regulating the actin cytoskeleton, which is crucial for cell motility, invasion, and metastasis. It has been shown to interact with Rap2, a small GTPase, to regulate the actin cytoskeleton. Depletion of TNIK can lead to a significant increase in cell spreading while inhibiting cell movement. This function is mediated, at least in part, through the RHO/ROCK2/LIMK1 signaling pathway, which controls focal adhesion turnover.

Cytoskeleton_TNIK_Pathway TNIK TNIK RHO_ROCK RHO/ROCK2 Pathway TNIK->RHO_ROCK Regulates LIMK1 LIMK1 RHO_ROCK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Regulates Cell_Migration Cell Migration & Invasion Actin_Dynamics->Cell_Migration

Caption: TNIK's role in regulating cytoskeletal dynamics for cell migration.

Quantitative Data on TNIK's Function in Cancer

The following tables summarize key quantitative data related to TNIK's expression in cancer and the efficacy of its inhibitors.

Table 1: TNIK Expression in Cancer Tissues
Cancer TypeFindingReference
Papillary Thyroid Carcinoma (PTC)Relative TNIK mRNA expression was significantly higher in PTC tissues (4.47 ± 6.16) compared to adjacent normal tissues (2.57 ± 5.83).
Lung Squamous Cell Carcinoma (LSCC)TNIK is amplified (>3 gene copies) in 35-44% of LSCC cases.
Various CancersTNIK expression is elevated in gastric cancer, colorectal cancer, and prostate cancer.
Table 2: Efficacy of TNIK Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 / Kd / KiReference
NCB-0846--IC50: 21 nM (for TNIK enzyme)
NCB-0846HCT116Colorectal Cancer-
NCB-0846LK2Lung Squamous Cell CarcinomaEC50: 230 nM
NCB-0846NCI-H157Lung Squamous Cell CarcinomaEC50: 870 nM
Mebendazole--Kd: ~1 µM
DovitinibIM-9Multiple MyelomaKi: 13 nM
PD407824--IC50: 0.7 nM
Table 3: Effects of TNIK Knockdown on Cancer Cell Phenotypes
Cancer TypeCell Line(s)Effect of KnockdownQuantitative ChangeReference
Lung Adenocarcinoma (LUAD)A549, PC-9Inhibition of cell growth and movementp < 0.01
Lung Adenocarcinoma (LUAD)A549, PC-9Increased cell spreadingp < 0.0001
Lung Squamous Cell Carcinoma (LSCC)LK2, NCI-H520, SW900Reduction in clonogenic growth60-80% reduction
Colorectal CancerRKO, HCT116Reduced migration and invasionp < 0.05 to p < 0.001

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of TNIK's function. Below are protocols for key experiments.

In Vitro TNIK Kinase Assay

This assay measures the kinase activity of TNIK by quantifying the amount of ADP produced.

Materials:

  • Recombinant human TNIK (e.g., from Sigma-Aldrich, SRP5305)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 25 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like RLGRDKYKTLRQIRQ)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-³³P]-ATP

  • 96-well plates

  • Plate reader for luminescence or scintillation counter

Procedure (using ADP-Glo™):

  • Prepare the TNIK Kinase Buffer.

  • Prepare the substrate and ATP mix in the kinase buffer. A typical ATP concentration is 10-25 µM.

  • Add 2 µl of the test compound (inhibitor) or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 2 µl of TNIK enzyme solution to each well.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record luminescence using a plate reader.

Co-Immunoprecipitation (Co-IP) of TNIK and TCF4

This protocol is used to demonstrate the physical interaction between TNIK and TCF4 in cancer cells.

Materials:

  • Cancer cell line expressing TNIK and TCF4 (e.g., HCT116, DLD-1)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-TNIK antibody

  • Anti-TCF4 antibody

  • Control IgG antibody

  • Protein A/G agarose beads

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to ~80-90% confluency.

  • Lyse the cells with ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate a portion of the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or control IgG) overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot with anti-TCF4 after IP with anti-TNIK).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TNIK inhibition on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • TNIK inhibitor (e.g., NCB-0846)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the TNIK inhibitor or vehicle control.

  • Incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Conclusion

TNIK is a multifaceted kinase that plays a significant role in the initiation and progression of various cancers. Its central function in the Wnt/β-catenin pathway, along with its involvement in JNK signaling and cytoskeletal regulation, makes it a compelling target for therapeutic intervention. The development of potent and specific small molecule inhibitors of TNIK, such as NCB-0846, has shown promise in preclinical studies, effectively suppressing cancer cell growth and stemness. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the biology of TNIK and to advance the development of novel cancer therapies targeting this critical kinase. Future research should continue to explore the intricate mechanisms of TNIK regulation and its diverse roles in different cancer contexts to fully realize its therapeutic potential.

References

Tnik-IN-4: A Technical Guide to a Novel TNIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TNIK signaling pathway.

Discovery and Rationale

This compound, also identified as compound 5a , was discovered through a research effort focused on identifying novel chemical scaffolds for the inhibition of TNIK, a serine-threonine kinase implicated in the progression of colorectal cancer.[1] The rationale for targeting TNIK stems from its crucial role as a downstream activator in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[2][3][4][5] The discovery of this compound originated from a series of benzo[d]oxazol-2(3H)-one derivatives, which were synthesized and evaluated for their potential to inhibit TNIK.

Chemical Structure

The chemical structure of this compound (compound 5a) is provided below.

Chemical Name: 6-(4-fluorobenzoyl)-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-one Molecular Formula: C20H19FN2O3 Molecular Weight: 366.38 g/mol CAS Number: 2754266-04-9

Quantitative Biological Data

The inhibitory activity of this compound against TNIK and its anti-proliferative effects on a colorectal cancer cell line are summarized in the following table.

Target/Cell LineAssay TypeParameterValueReference
TNIKEnzymatic AssayIC500.61 µM
HCT116Cell ViabilityIC5036.423 µM

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of TNIK, a key component of the Wnt/β-catenin signaling pathway. In colorectal cancer cells with mutations in the APC gene, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor 4 (TCF4). TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and survival. By inhibiting TNIK, this compound is believed to prevent the phosphorylation of TCF4, thereby downregulating the expression of these target genes.

TNIK_Signaling_Pathway TNIK in Wnt/β-catenin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_complex APC/Axin/GSK3β Destruction Complex Dishevelled->APC_complex beta_catenin_cyto β-catenin (Cytoplasm) APC_complex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_target_genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_4 This compound Tnik_IN_4->TNIK Proliferation Cell Proliferation & Survival Wnt_target_genes->Proliferation Synthesis_Workflow General Synthesis Workflow for this compound start Starting Materials: - Substituted Benzo[d]oxazol-2(3H)-one - 4-Fluorobenzoyl chloride step1 Friedel-Crafts Acylation start->step1 intermediate1 Acylated Intermediate step1->intermediate1 step2 Mannich Reaction (with Piperidine and Formaldehyde) intermediate1->step2 final_product This compound (Compound 5a) step2->final_product purification Purification (e.g., Column Chromatography) final_product->purification

References

The Role of TNIK in Colorectal Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical player in the progression of colorectal cancer (CRC). This technical guide provides an in-depth overview of the multifaceted role of TNIK, focusing on its involvement in key oncogenic signaling pathways, its impact on cancer cell proliferation and metastasis, and its potential as a promising therapeutic target. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for investigating TNIK's function, and visual representations of its signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] The majority of sporadic CRC cases, estimated at over 90%, harbor mutations in at least one gene of the Wnt signaling pathway, with the adenomatous polyposis coli (APC) gene being the most frequently mutated (>80%).[2][3] These mutations lead to the constitutive activation of the Wnt/β-catenin signaling pathway, a primary driver of colorectal carcinogenesis.[1][2] TNIK, a member of the germinal center kinase (GCK) family, has been identified as a crucial downstream effector in the Wnt signaling cascade, making it an attractive therapeutic target, especially in APC-mutated CRC where upstream interventions are ineffective. This guide delves into the molecular mechanisms of TNIK in CRC progression and the current state of therapeutic strategies targeting this kinase.

TNIK Signaling in Colorectal Cancer

TNIK is a central node in the Wnt signaling pathway. In CRC cells with APC mutations, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with T-cell factor 4 (TCF4). TNIK is a key component of this transcriptional complex. Its kinase activity is essential for the full activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a modification critical for transcriptional activation. This leads to the expression of genes that promote cell proliferation, survival, and the maintenance of a cancer stem cell phenotype, such as MYC, CCND1 (Cyclin D1), and AXIN2.

Signaling Pathway Diagram

TNIK_Wnt_Signaling Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 GSK3B GSK3β DVL->GSK3B | BetaCatenin_cyto β-catenin GSK3B->BetaCatenin_cyto P AXIN Axin AXIN->BetaCatenin_cyto APC APC (mutated in >80% of CRC) APC->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Translocation TCF4 TCF4 BetaCatenin_nu->TCF4 Wnt_Target_Genes Wnt Target Genes (MYC, CCND1, AXIN2) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 P (S154) pTCF4 p-TCF4 (S154) pTCF4->Wnt_Target_Genes Enhanced Transcription Progression CRC Progression (Proliferation, Stemness) Wnt_Target_Genes->Progression

Caption: TNIK in the canonical Wnt signaling pathway in colorectal cancer.

Quantitative Data on TNIK in Colorectal Cancer

Table 1: In Vitro Efficacy of TNIK Inhibitors in Colorectal Cancer Cell Lines
InhibitorCell LineAssayIC50Reference
NCB-0846HCT116Cell Viability (ATP production)21 nM (enzymatic)
NCB-0846MC38Cell Viability0.38 µM
NCB-0846CT26Cell Viability0.60 µM
MebendazoleMC38Cell Viability2.84 µM
MebendazoleCT26Cell Viability4.29 µM
35bHCT116Cell Viability2.11 µM
35bHCT116Kinase Assay6 nM
TNIK-IN-3HCT116Cell Viability4.26 µM
TNIK-IN-3DLD-1Cell Viability8.00 µM
TNIK-IN-3-Kinase Assay0.026 µM
Table 2: In Vivo Efficacy of TNIK Inhibition in Colorectal Cancer Xenograft Models
Inhibitor/MethodXenograft ModelTreatment DetailsOutcomeReference
siRNA targeting TNIKColorectal cancer cells s.c. in immunodeficient miceInjection of siRNAInhibition of tumor growth
NCB-0846HCT116 cells s.c. in BALB/c-nu/nu miceOrally administrableSuppression of tumor growth
NCB-0846Patient-derived CRC xenograftsOrally administrableSignificant growth suppression
NCB-0846Apcmin/+ miceOral administration for 35 daysSuppression of Wnt-driven intestinal tumorigenesis
35bHCT116 xenograft model50 mg/kg p.o. twice dailyTumor growth suppression
OBD9HCT116 xenograft model30 mg/kg and 60 mg/kg every other day for 15 daysSuppression of tumor growth
Table 3: Prognostic Significance of TNIK Expression in Colorectal Cancer Patients
Patient CohortStageFindingp-valueReference
220 CRC patientsStage IIHigh TNIK expression correlated with worse relapse-free survival.p = 0.028
220 CRC patientsStage IIIHigh TNIK expression correlated with worse relapse-free survival.p = 0.006
-Stage IIIHigh TNIK expression was a significant independent risk factor for distant recurrence in multivariate analysis.-

Experimental Protocols

Immunohistochemistry (IHC) for TNIK Expression

This protocol describes the detection of TNIK protein in formalin-fixed, paraffin-embedded (FFPE) CRC tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking and Staining:

    • Wash slides with phosphate-buffered saline (PBS).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibody against TNIK (e.g., mouse monoclonal antibody) overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Wash with PBS (3 x 5 minutes).

  • Detection and Counterstaining:

    • Develop with 3,3'-diaminobenzidine (DAB) substrate until a brown precipitate is visible.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Co-Immunoprecipitation (Co-IP) of TNIK and TCF4

This protocol details the procedure to demonstrate the interaction between TNIK and TCF4 in CRC cell lines.

  • Cell Lysis:

    • Harvest cultured CRC cells (e.g., DLD1, HCT-116).

    • Wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an antibody against TCF4 or TNIK (or control IgG) overnight at 4°C on a rotator.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with primary antibodies against TNIK and TCF4.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of TNIK inhibitors on the viability of CRC cells.

  • Cell Seeding:

    • Seed CRC cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol outlines the establishment of a CRC xenograft model to evaluate the in vivo efficacy of TNIK inhibitors.

  • Cell Preparation and Injection:

    • Harvest CRC cells (e.g., HCT116) and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject 1 x 106 to 5 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the TNIK inhibitor (e.g., by oral gavage) or vehicle control according to the desired schedule and dosage.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blotting).

Chromatin Immunoprecipitation (ChIP) for TNIK Occupancy

This protocol is for determining the binding of TNIK to the promoters of Wnt target genes.

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA in CRC cells with formaldehyde.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

  • Chromatin Shearing:

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against TNIK (or control IgG) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of Wnt target genes (e.g., AXIN2, MYC).

    • Quantify the enrichment of the target DNA in the TNIK immunoprecipitated sample relative to the IgG control.

Experimental and Logical Relationship Diagrams

Experimental Workflow for TNIK Inhibitor Screening

TNIK_Inhibitor_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library Kinase_Assay TNIK Kinase Assay Compound_Library->Kinase_Assay Cell_Viability CRC Cell Viability Assay Kinase_Assay->Cell_Viability Wnt_Reporter Wnt Reporter Assay Cell_Viability->Wnt_Reporter Hit_Compounds Hit Compounds Wnt_Reporter->Hit_Compounds Lead_Compound Lead Compound Hit_Compounds->Lead_Compound Xenograft_Model CRC Xenograft Model Lead_Compound->Xenograft_Model Efficacy_Testing Efficacy Testing Xenograft_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Toxicity_Assessment->Preclinical_Candidate

Caption: A typical workflow for the discovery and validation of TNIK inhibitors.

Logical Relationship of TNIK to CRC Progression

TNIK_CRC_Progression TNIK TNIK Wnt_Signaling Wnt/β-catenin Signaling TNIK->Wnt_Signaling Activates TCF4_Activation TCF4 Activation Wnt_Signaling->TCF4_Activation Gene_Expression Target Gene Expression (MYC, CCND1) TCF4_Activation->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation CSC_Properties Cancer Stem Cell Properties Gene_Expression->CSC_Properties CRC_Progression Colorectal Cancer Progression Cell_Proliferation->CRC_Progression Metastasis Metastasis CSC_Properties->Metastasis CSC_Properties->CRC_Progression Metastasis->CRC_Progression TNIK_Inhibition TNIK Inhibition TNIK_Inhibition->TNIK Blocks

Caption: The central role of TNIK in driving key aspects of CRC progression.

Conclusion and Future Directions

TNIK stands as a compelling therapeutic target in colorectal cancer, particularly in the context of APC-mutated tumors that are reliant on the Wnt/β-catenin signaling pathway. The development of small molecule inhibitors against TNIK has shown promising preclinical efficacy in suppressing tumor growth and targeting cancer stem cells. Future research should focus on developing more selective TNIK inhibitors to minimize off-target effects and on conducting clinical trials to evaluate their safety and efficacy in CRC patients. Furthermore, exploring the role of TNIK in mediating resistance to existing therapies could open new avenues for combination treatment strategies. The detailed methodologies and data presented in this guide aim to equip researchers with the necessary tools and knowledge to further unravel the complexities of TNIK in colorectal cancer and to accelerate the development of novel therapeutics.

References

Tnik-IN-4: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to TNIK and Tnik-IN-4

TNIK is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, including the Wnt/β-catenin signaling pathway, cytoskeleton organization, and immune activation.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably in oncology and fibrotic disorders. This compound (INS018_055/Rentosertib) is a first-in-class, orally available small molecule inhibitor of TNIK, discovered and designed using generative artificial intelligence. It has shown significant promise in preclinical models and has advanced to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

This compound exerts its therapeutic effects primarily through the competitive inhibition of the TNIK kinase domain. This inhibition disrupts downstream signaling cascades, most notably the canonical Wnt signaling pathway. In this pathway, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, and its kinase activity is essential for the transcriptional activation of Wnt target genes that promote cell proliferation and survival. By inhibiting TNIK, this compound effectively blocks this process, leading to the suppression of cancer cell growth and fibrotic processes.

Signaling Pathway Diagram

Wnt Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex GSK3β APC Axin Dishevelled->DestructionComplex inhibition GSK3b GSK3β APC APC Axin Axin BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto degradation BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocation TCF4 TCF4 WntTargetGenes Wnt Target Genes (Proliferation, Fibrosis) BetaCatenin_nuc->WntTargetGenes transcriptional activation TCF4->WntTargetGenes transcriptional activation TNIK TNIK TNIK->TCF4 phosphorylation TNIK->WntTargetGenes transcriptional activation Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibition CellResponse Cellular Response (Cancer Growth, Fibrosis) WntTargetGenes->CellResponse TNIK Kinase Assay Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_master_mix Add Master Mix to wells prep_master_mix Prepare Master Mix (Buffer, ATP, Substrate) prep_master_mix->add_master_mix add_enzyme Add TNIK enzyme to initiate reaction add_master_mix->add_enzyme incubate1 Incubate for 60 min at room temperature add_enzyme->incubate1 add_adp_glo Add ADP-Glo™ Reagent (Stop reaction) incubate1->add_adp_glo incubate2 Incubate for 40 min at room temperature add_adp_glo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate for 30 min at room temperature add_detection->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze Calculate % inhibition and IC50 read_luminescence->analyze Bleomycin Model Workflow start Start anesthetize Anesthetize mice start->anesthetize induce_fibrosis Induce fibrosis with intratracheal bleomycin anesthetize->induce_fibrosis treatment Administer this compound or vehicle (oral gavage) induce_fibrosis->treatment monitor Monitor animals for 14-21 days treatment->monitor euthanize Euthanize and harvest lungs monitor->euthanize analysis Histology (Masson's Trichrome) Hydroxyproline Assay qRT-PCR euthanize->analysis end End analysis->end

References

Tnik-IN-4 and its Role in Cell Proliferation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Tnik-IN-4, a representative small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in the regulation of cell proliferation. This document details the mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the core biological pathways and experimental procedures.

Introduction: TNIK as a Therapeutic Target

TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a crucial regulator of cell proliferation, particularly in the context of oncogenesis.[1] TNIK is a key downstream effector in the canonical Wnt signaling pathway, a fundamental cellular cascade that, when dysregulated, is a major driver of various cancers, including colorectal and lung cancer.[2][3] Small molecule inhibitors of TNIK, such as the representative compound this compound, are under active investigation as targeted therapeutic agents designed to disrupt this oncogenic signaling and curb uncontrolled cell growth.

Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway

The canonical Wnt signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a multi-protein "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its cell surface receptors, Frizzled and LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.

Once in the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then drives the expression of a suite of target genes, including the proto-oncogene MYC and CCND1 (which encodes Cyclin D1), that are critical for cell cycle progression and proliferation.[2][4]

TNIK is an essential component of this nuclear complex. It is recruited to the promoters of Wnt target genes, where it directly phosphorylates TCF4. This phosphorylation event is a critical step for the activation of TCF4-mediated transcription. This compound and other TNIK inhibitors exert their anti-proliferative effects by competitively binding to the ATP-binding site within the kinase domain of TNIK. This action prevents the phosphorylation of TCF4, thereby blocking the transcription of Wnt target genes and ultimately leading to a reduction in cell proliferation and, in many cancer cells, the induction of apoptosis.

Quantitative Data: Efficacy of TNIK Inhibition

The anti-proliferative activity of TNIK inhibitors has been quantified in numerous preclinical studies. The data presented below is for NCB-0846, a well-studied TNIK inhibitor that serves as a representative model for the activity of this compound.

Table 1: In Vitro Efficacy of NCB-0846

This table summarizes the half-maximal inhibitory concentrations (IC50) and other measures of efficacy for NCB-0846 in various cancer cell lines.

Cell LineCancer TypeAssay TypeEfficacy MetricReference
HCT116Colorectal Cancer2D Cell ViabilityIC50: 0.403 µM
HCT116Colorectal CancerSoft Agar Colony Formation~20-fold more potent than in 2D culture
DLD-1Colorectal CancerSphere Formation AssaySignificant reduction at 1 µM
LK2Lung Squamous Cell CarcinomaMTS Cell ViabilityIC50: ~0.2 µM
NCI-H520Lung Squamous Cell CarcinomaMTS Cell ViabilityIC50: ~0.3 µM
SW900Lung Squamous Cell CarcinomaMTS Cell ViabilityIC50: ~0.4 µM
TPC-1Papillary Thyroid CarcinomaCell ViabilityIC50: ~0.3 µM
KTC-1Papillary Thyroid CarcinomaCell ViabilityIC50: ~0.4 µM
Table 2: In Vivo Efficacy of NCB-0846 in Xenograft Models

This table outlines the results of in vivo studies using NCB-0846 in mouse xenograft models of human cancers.

Cell Line XenograftCancer TypeAnimal ModelDosing ScheduleKey FindingsReference
HCT116Colorectal CancerNude Mice80 mg/kg, oral, twice daily for 14 daysSignificant suppression of tumor growth
BCPAPPapillary Thyroid CarcinomaNude Mice50 mg/kg, oral, once daily (5 days on/2 off)Marked inhibition of tumor growth
LK2Lung Squamous Cell CarcinomaNude MiceNot SpecifiedInhibition of tumor growth and increased necrosis when combined with radiotherapy
Patient-Derived Xenograft (PDX-1)Lung Squamous Cell CarcinomaNude MiceNot SpecifiedSuppression of tumor cell proliferation
Patient-Derived Xenograft (PDX-2)Lung Squamous Cell CarcinomaNude MiceNot SpecifiedInduction of apoptosis in tumor cells

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to characterize the activity of TNIK inhibitors like this compound.

In Vitro TNIK Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the enzymatic activity of TNIK by measuring the amount of ADP produced.

Materials:

  • Recombinant active TNIK enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • TNIK substrate (e.g., Myelin Basic Protein)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 96-well plate, add the TNIK enzyme, substrate, and either this compound dilution or vehicle (DMSO) control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and deplete excess ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence. The signal intensity is directly proportional to TNIK activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying the level of intracellular ATP.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Lyse the cells by mixing on an orbital shaker for 2 minutes.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Soft-Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Agar

  • 6-well plates

  • This compound

Procedure:

  • Create a base layer of 0.5% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Resuspend a low number of cells (e.g., 1.5 x 10⁴) in complete medium containing 0.33% agar.

  • Layer the cell-agar suspension on top of the base layer.

  • After the top layer solidifies, add complete medium containing various concentrations of this compound or vehicle control.

  • Incubate for 14-21 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

  • Stain the resulting colonies with crystal violet.

  • Count the number of colonies in each well to assess the effect of this compound on anchorage-independent growth.

In Vivo Tumor Xenograft Study

This protocol describes how to assess the anti-tumor activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Target cancer cell line

  • Matrigel

  • This compound formulated for oral administration

  • Calipers

Procedure:

  • Inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) in a 1:1 mixture with Matrigel subcutaneously into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into a vehicle control group and one or more this compound treatment groups.

  • Administer this compound or vehicle daily via oral gavage at the predetermined dose(s).

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice throughout the study as a measure of general toxicity.

  • Compare the tumor growth curves and final tumor weights between the groups to evaluate the in vivo efficacy of this compound.

Mandatory Visualizations

Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the key components of the canonical Wnt signaling pathway and highlights the inhibitory role of this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF4 TCF4 beta_catenin_n->TCF4 binds pTCF4 p-TCF4 TNIK TNIK TNIK->TCF4 phosphorylates WntGenes Wnt Target Genes (MYC, CCND1) pTCF4->WntGenes activates transcription Proliferation Proliferation WntGenes->Proliferation promotes Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits

Caption: The canonical Wnt signaling pathway and the site of this compound inhibition.

Experimental Workflow for TNIK Inhibitor Development

This diagram provides a high-level overview of the drug discovery and development process for a TNIK inhibitor.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Validation CompoundLib Small Molecule Library KinaseScreen TNIK Kinase Assay Screen CompoundLib->KinaseScreen HitID Hit Identification (IC50) KinaseScreen->HitID CellAssays Cell-Based Assays (Viability, Colony Formation) HitID->CellAssays LeadOpt Lead Optimization CellAssays->LeadOpt InVivo In Vivo Xenograft Models LeadOpt->InVivo EfficacyTox Efficacy and Toxicity Assessment InVivo->EfficacyTox

References

Methodological & Application

Application Notes and Protocols for Tnik-IN-4 in a Mouse Model of Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in preclinical mouse models of colorectal cancer (CRC). Due to the limited public data on this compound, this document leverages detailed protocols and data from the well-characterized TNIK inhibitor, NCB-0846, as a surrogate to establish a robust experimental framework. TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers, making it a compelling therapeutic target.[1][2][3][4][5] This document outlines protocols for both xenograft and genetically engineered mouse models of CRC, including detailed methodologies for tumor induction, inhibitor administration, and efficacy evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to TNIK and this compound

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway. In colorectal cancer, mutations in genes such as APC lead to the accumulation of β-catenin, which then translocates to the nucleus and complexes with T-cell factor 4 (TCF4) to drive the transcription of genes promoting cell proliferation and survival. TNIK is an essential component of this transcriptional complex, where it phosphorylates TCF4, a step necessary for the full activation of Wnt target genes. Inhibition of TNIK, therefore, presents a promising strategy to block Wnt signaling downstream of APC and β-catenin, offering a potential therapeutic avenue for a broad range of colorectal cancers.

This compound is a potent TNIK inhibitor with a reported IC50 of 0.61 μM. While specific in vivo data for this compound is not widely available, its inhibitory activity against the HCT116 colorectal cancer cell line suggests its potential as a research tool and therapeutic lead. This document will use the extensive preclinical data from another potent and orally available TNIK inhibitor, NCB-0846, to provide detailed experimental protocols that can be adapted for this compound.

Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and its inhibition by a TNIK inhibitor.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin_cyto β-catenin GSK3b->BetaCatenin_cyto Phosphorylation for degradation Axin Axin Axin->BetaCatenin_cyto APC APC APC->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF4 TCF4 BetaCatenin_nuc->TCF4 TNIK TNIK TCF4->TNIK TargetGenes Target Gene Transcription TCF4->TargetGenes Activation TNIK->TCF4 Phosphorylation Tnik_Inhibitor This compound Tnik_Inhibitor->TNIK Xenograft_Workflow A 1. Cell Culture (HCT116 cells) B 2. Cell Implantation (5 x 10^6 cells in Matrigel subcutaneously into mice) A->B C 3. Tumor Growth (Allow tumors to reach ~80-100 mm³) B->C D 4. Randomization (Divide mice into treatment and vehicle groups) C->D E 5. Treatment Administration (Oral gavage of this compound/NCB-0846 or vehicle, e.g., daily for 14 days) D->E F 6. Tumor Measurement (Measure tumor volume with calipers every 2-3 days) E->F G 7. Endpoint Analysis (Euthanize mice, excise tumors for weight and further analysis) F->G

References

Application Notes and Protocols for In Vivo Studies with TNIK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) has emerged as a promising therapeutic target for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and colorectal cancer. Small-molecule inhibitors of TNIK, such as INS018_055 and 35b, have shown significant efficacy in preclinical in vivo models. These application notes provide detailed protocols for the in vivo administration of TNIK inhibitors, specifically focusing on a bleomycin-induced pulmonary fibrosis model and a colorectal cancer xenograft model. The information presented is intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of TNIK inhibitors.

Introduction

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic data for two exemplary TNIK inhibitors, INS018_055 and 35b.

Table 1: In Vivo Dosage of TNIK Inhibitors

CompoundIndicationAnimal ModelRoute of AdministrationDosageFrequencyReference
INS018_055Idiopathic Pulmonary FibrosisC57BL/6 MiceOral (gavage)3, 10, or 30 mg/kgTwice Daily (BID)
INS018_055Idiopathic Pulmonary FibrosisRatsInhalation0.1, 0.3, 1, or 6 mg/mLOnce Daily (QD)
35bColorectal CancerHCT116 Xenograft (Mice)Oral (p.o.)50 mg/kgTwice Daily

Table 2: Pharmacokinetic Profile of TNIK Inhibitors

CompoundAnimal ModelRoute of AdministrationDoseCmax (ng/mL)Tmax (h)Bioavailability (F%)Reference
INS018_055MiceOral30 mg/kg10100.2544%
INS018_055DogsOral10 mg/kg5360.70822%
35bMiceOral50 mg/kg--84.64%

Signaling Pathways

TNIK inhibitors exert their effects by modulating multiple signaling pathways implicated in fibrosis and cancer. The primary mechanism involves the inhibition of the Wnt/β-catenin pathway. However, studies have shown that TNIK inhibition also impacts TGF-β, Yap/Taz, and NFκB signaling cascades.

TNIK_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b APC_Axin APC/Axin Complex GSK3b->APC_Axin BetaCatenin_cyto β-catenin APC_Axin->BetaCatenin_cyto degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF co-activator Tnik_IN_4 Tnik-IN-4 Tnik_IN_4->TNIK inhibits TGFb_R TGF-β Receptor Tnik_IN_4->TGFb_R downregulates Yap_Taz Yap/Taz Tnik_IN_4->Yap_Taz inhibits NFkB NFκB Tnik_IN_4->NFkB inhibits Gene_Expression Target Gene Expression (Fibrosis, Cancer) TGFb_R->Gene_Expression activates pro-fibrotic genes TGFb TGF-β TGFb->TGFb_R Yap_Taz->Gene_Expression co-activates pro-fibrotic genes NFkB->Gene_Expression activates inflammatory genes BetaCatenin_nu->TCF_LEF TCF_LEF->Gene_Expression

Caption: Signaling pathways modulated by TNIK inhibitors.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using bleomycin, a widely used method to model IPF.

Materials:

  • Bleomycin sulfate (lyophilized)

  • Sterile saline (0.9% NaCl)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical platform and instruments for intratracheal instillation

  • TNIK inhibitor (e.g., INS018_055)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Bleomycin Preparation: Reconstitute lyophilized bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg body weight in 50 µL saline). Prepare fresh on the day of use.

  • Anesthesia: Anesthetize the mice using a standard protocol.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical platform.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter or needle into the trachea.

    • Instill 50 µL of the bleomycin solution directly into the lungs.

    • Suture the incision and allow the mouse to recover.

  • TNIK Inhibitor Administration:

    • Begin administration of the TNIK inhibitor (or vehicle) at a predetermined time point post-bleomycin instillation (e.g., day 7).

    • For oral administration of INS018_055, prepare a suspension in a suitable vehicle and administer by gavage at the desired dose (e.g., 3, 10, or 30 mg/kg, BID).

  • Monitoring and Euthanasia: Monitor the mice daily for signs of distress. Euthanize the mice at a specified endpoint (e.g., day 21 or 28 post-bleomycin) for tissue collection and analysis.

  • Endpoint Analysis:

    • Histology: Perfuse and fix the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring (e.g., Ashcroft score).

    • Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., Sircol assay) or levels of pro-fibrotic markers.

    • Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell influx and cytokine levels.

Bleomycin_Fibrosis_Workflow cluster_preparation Preparation cluster_induction Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization (C57BL/6 Mice) Bleomycin_Prep Bleomycin Preparation (1.5 U/kg in 50 µL saline) Acclimatization->Bleomycin_Prep Anesthesia_Induction Anesthesia Bleomycin_Prep->Anesthesia_Induction Intratracheal_Instillation Intratracheal Instillation of Bleomycin Anesthesia_Induction->Intratracheal_Instillation Recovery Recovery Intratracheal_Instillation->Recovery TNIK_Inhibitor_Admin TNIK Inhibitor Administration (e.g., Day 7-21) Recovery->TNIK_Inhibitor_Admin Euthanasia Euthanasia (Day 21 or 28) TNIK_Inhibitor_Admin->Euthanasia Tissue_Collection Lung Tissue Collection Euthanasia->Tissue_Collection Histology Histology (Masson's Trichrome) Tissue_Collection->Histology Biochemical Biochemical Analysis (Collagen) Tissue_Collection->Biochemical BAL Bronchoalveolar Lavage Tissue_Collection->BAL

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Colorectal Cancer Xenograft Model in Mice

This protocol details the establishment of a subcutaneous colorectal cancer xenograft model and subsequent treatment with a TNIK inhibitor.

Materials:

  • HCT116 colorectal cancer cells

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Immunocompromised mice (e.g., nude or SCID)

  • TNIK inhibitor (e.g., 35b)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture HCT116 cells under standard conditions.

  • Cell Preparation for Injection:

    • Harvest cells when they reach 70-80% confluency.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • TNIK Inhibitor Administration:

    • Prepare the TNIK inhibitor (e.g., 35b) in a suitable vehicle.

    • Administer the inhibitor orally at the specified dose (e.g., 50 mg/kg, twice daily).

  • Euthanasia and Tissue Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture HCT116 Cell Culture Cell_Harvest Cell Harvesting and Resuspension Cell_Culture->Cell_Harvest SC_Injection Subcutaneous Injection (5-10 x 10^6 cells/mouse) Cell_Harvest->SC_Injection Tumor_Monitoring Tumor Growth Monitoring SC_Injection->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization TNIK_Inhibitor_Treatment TNIK Inhibitor Treatment (e.g., 50 mg/kg BID) Randomization->TNIK_Inhibitor_Treatment Euthanasia_Xeno Euthanasia TNIK_Inhibitor_Treatment->Euthanasia_Xeno Tumor_Excision Tumor Excision and Weighing Euthanasia_Xeno->Tumor_Excision Downstream_Analysis Downstream Analysis (Histology, Western Blot, etc.) Tumor_Excision->Downstream_Analysis

Caption: Experimental workflow for a colorectal cancer xenograft model.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of TNIK inhibitors. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of these compounds in preclinical models of fibrosis and cancer. The successful application of these protocols will contribute to a better understanding of TNIK's role in disease and accelerate the development of novel therapies targeting this kinase.

References

preparing Tnik-IN-4 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNIK-IN-4 is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the progression of various cancers, particularly colorectal cancer.[2][3] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a key step in the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, this compound effectively suppresses the proliferation of cancer cells, such as the HCT116 colorectal cancer cell line. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds.

CompoundTargetIC50 (in vitro)Cell Line IC50Solubility in DMSO
This compound TNIK0.61 µM36.423 µM (HCT116)Not publicly available; estimated to be high based on analogs.
TNIK-IN-2TNIK1.3337 µM31.26 µM (HCT116)125 mg/mL (334.76 mM)
TNIK&MAP4K4-IN-1TNIK, MAP4K41.29 nM (TNIK)Not specified100 mg/mL (223.98 mM)
KY-05009TNIKKᵢ of 100 nMNot specified70 mg/mL (198.63 mM)

Signaling Pathway

TNIK is a critical downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus. There, it binds to TCF4, and TNIK is recruited to this complex. TNIK then phosphorylates TCF4, which is an essential step for the transcription of Wnt target genes that drive cell proliferation. This compound inhibits the kinase activity of TNIK, thereby blocking this phosphorylation event and subsequent gene transcription.

TNIK_Wnt_Signaling_Pathway TNIK in the Canonical Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin TCF4 TCF4 beta_catenin->TCF4 translocates to nucleus and binds Proteasome Proteasome beta_catenin_p->Proteasome degradation Nucleus Nucleus TNIK TNIK TCF4->TNIK recruits TCF4_p p-TCF4 TNIK->TCF4 phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4_p->Wnt_Target_Genes activates transcription Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation promotes TNIK_IN_4 This compound TNIK_IN_4->TNIK inhibits Experimental_Workflow General Workflow for Kinase Inhibitor Characterization start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock in_vitro_assay In Vitro Kinase Assay (Determine IC50 against TNIK) prep_stock->in_vitro_assay cell_based_assay Cell-Based Assays in_vitro_assay->cell_based_assay viability_assay Cell Viability Assay (e.g., HCT116) cell_based_assay->viability_assay pathway_analysis Wnt Pathway Analysis (e.g., Western Blot for p-TCF4, Reporter Assay) cell_based_assay->pathway_analysis data_analysis Data Analysis and IC50/EC50 Determination viability_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

References

Assessing the Efficacy of TNIK Inhibitors in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology. A serine/threonine kinase, TNIK is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal and lung cancer.[1][2] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of genes promoting cancer cell proliferation and survival.[3][4][5] Inhibition of TNIK presents a promising strategy to suppress tumor growth, particularly in cancers dependent on aberrant Wnt signaling.

These application notes provide a comprehensive overview of the assessment of TNIK inhibitor efficacy in preclinical xenograft models. Due to the limited public information on a specific inhibitor designated "Tnik-IN-4," this document utilizes data from other well-characterized small molecule TNIK inhibitors as representative examples to illustrate the experimental design, data interpretation, and protocols relevant to this class of compounds.

Data Presentation: Efficacy of TNIK Inhibitors in Xenograft Models

The following tables summarize the in vivo efficacy of representative TNIK inhibitors in various cancer xenograft models. This data highlights the anti-tumor activity and provides key parameters for experimental design.

Table 1: Efficacy of a Quinoline Derivative TNIK Inhibitor (Compound 35b) in a Colorectal Cancer Xenograft Model

ParameterValue
Cell LineHCT116 (Human Colorectal Carcinoma)
Animal ModelNude Mice
TreatmentCompound 35b
Dosage50 mg/kg
Administration RouteOral (p.o.)
Dosing ScheduleTwice daily
OutcomeSuppression of tumor growth

Table 2: Efficacy of TNIK Inhibitors in a Colorectal Cancer Mouse Model

ParameterMebendazole (MBZ)NCB-0846
Cell LineMC38 (Murine Colon Adenocarcinoma)MC38
Animal ModelMiceMice
Treatment CombinationAnti-PD-1Anti-PD-1
OutcomeComplete tumor regression in 50% of miceComplete tumor regression in 16.7% of mice

Signaling Pathway

TNIK is a central node in the canonical Wnt signaling pathway. The following diagram illustrates the mechanism of TNIK action and its inhibition.

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP LRP5/6 Co-receptor LRP->Dishevelled APC_complex APC/Axin/GSK3β Destruction Complex Dishevelled->APC_complex Inhibition Beta_catenin β-catenin APC_complex->Beta_catenin Degradation Nucleus Nucleus Beta_catenin->Nucleus Translocation Beta_catenin_n β-catenin TCF4 TCF4 TCF4_n TCF4 TNIK TNIK TNIK_n TNIK Tnik_IN_4 TNIK Inhibitor (e.g., this compound) Tnik_IN_4->TNIK_n Inhibition Proliferation Cell Proliferation & Survival Gene_expression Target Gene Expression TCF4_n->Gene_expression Activation TNIK_n->TCF4_n Gene_expression->Proliferation Xenograft_Workflow A Cell Line Selection & Culture C Tumor Cell Implantation A->C B Animal Model Acclimation B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F TNIK Inhibitor Administration E->F G Tumor Measurement & Body Weight Monitoring F->G Repeated Cycles H Endpoint & Tissue Collection G->H I Data Analysis & Interpretation H->I

References

Application Notes and Protocols for Studying TNIK Inhibition by Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2][3][4] TNIK functions as a downstream effector in the Wnt pathway, where it is recruited to the promoters of Wnt target genes.[1] It directly interacts with and phosphorylates T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of Wnt target genes by the β-catenin/TCF4 complex. Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.

Tnik-IN-4 is a small molecule inhibitor designed to target the kinase activity of TNIK. These application notes provide a comprehensive protocol for utilizing Western blotting to characterize the cellular effects of this compound, specifically its ability to inhibit TNIK signaling and its impact on downstream components of the Wnt pathway.

Putative Signaling Pathway Affected by this compound

The diagram below illustrates the proposed mechanism of action for this compound within the canonical Wnt signaling pathway. By inhibiting the kinase activity of TNIK, this compound is expected to prevent the phosphorylation of TCF4, thereby attenuating the transcription of Wnt target genes.

TNIK_Inhibition_Pathway cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-Receptor LRP->Dsh APC_Axin_GSK3 Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3 inhibition beta_catenin β-catenin APC_Axin_GSK3->beta_catenin degradation TCF4 TCF4 beta_catenin->TCF4 TNIK TNIK beta_catenin->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes transcription pTCF4 p-TCF4 TNIK->TCF4 phosphorylation Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibition Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Immunoblotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. This compound Treatment Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Densitometry 12. Densitometry Imaging->Densitometry

References

Application Notes and Protocols: Tnik-IN-4 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

There is currently no publicly available data from preclinical or clinical studies evaluating the efficacy of Tnik-IN-4 in combination with other chemotherapy agents. The following application notes and protocols are provided as a general guide for researchers wishing to investigate the potential synergistic, additive, or antagonistic effects of this compound with other anti-cancer drugs. The experimental designs and data from studies on other TNIK inhibitors are included for reference.

Introduction

This compound is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 of 0.61 μM.[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3][4] By inhibiting TNIK, this compound can suppress the proliferation of cancer cells, as demonstrated in the HCT116 colorectal cancer cell line where it exhibited an IC50 of 36.423 μM.[1] Combination therapy is a cornerstone of cancer treatment, and investigating the effects of this compound with standard chemotherapeutic agents could reveal synergistic interactions that enhance anti-tumor efficacy and potentially overcome drug resistance.

These notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound in combination with other chemotherapy agents.

Data from Studies on Other TNIK Inhibitors

While specific data for this compound is unavailable, studies on other TNIK inhibitors in combination with anti-cancer agents provide a rationale for similar investigations with this compound.

TNIK InhibitorCombination AgentCancer TypeObserved EffectReference
NCB-0846CisplatinLung Squamous Cell CarcinomaAdditive
NCB-0846EtoposideLung Squamous Cell CarcinomaAdditive
KY-05009DovitinibMultiple MyelomaSynergistic
TNIK inhibitors (unspecified)Anti-PD-1 ImmunotherapyColorectal CancerSynergistic (complete tumor control in 50% of mice)

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Viability Assay to Determine IC50 Values

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for this compound and a combination chemotherapy agent individually.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Complete cell culture medium

    • This compound

    • Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

    • 96-well plates

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.

    • Remove the overnight culture medium from the cells and add the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each compound using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

2. Combination Index (CI) Calculation using the Chou-Talalay Method

This protocol is for determining if the combination of this compound and a chemotherapy agent is synergistic, additive, or antagonistic.

  • Procedure:

    • Based on the individual IC50 values, design a dose-response matrix for the drug combination. A common approach is to use a constant ratio of the two drugs centered around their respective IC50 values.

    • Perform the cell viability assay as described in the protocol above, but with the drug combination matrix.

    • Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). Specialized software like CompuSyn can be used for this analysis.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3. Western Blot Analysis of Signaling Pathways

This protocol investigates the molecular mechanisms underlying the observed effects of the combination treatment.

  • Procedure:

    • Treat cells with this compound, the chemotherapy agent, and the combination at specified concentrations (e.g., IC50) for a defined period (e.g., 24-48 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., Wnt/β-catenin, apoptosis pathways like cleaved PARP and Caspase-3).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method.

In Vivo Efficacy Study

1. Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest

    • This compound

    • Chemotherapy agent

    • Vehicle solution

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Monitor tumor growth until the tumors reach a palpable size.

    • Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy agent alone, combination therapy).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) Dishevelled->Axin_APC_GSK3b Inhibits Beta_Catenin β-catenin Axin_APC_GSK3b->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and binds to Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression TNIK TNIK TNIK->TCF_LEF Phosphorylates & co-activates Tnik_IN_4 This compound Tnik_IN_4->TNIK Inhibits Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IC50 Determine IC50 values (this compound & Chemo Agent) Combo_Assay Perform Combination Cell Viability Assay IC50->Combo_Assay CI_Calc Calculate Combination Index (CI) Combo_Assay->CI_Calc Mechanism Investigate Mechanism (Western Blot) CI_Calc->Mechanism Xenograft Establish Xenograft Model CI_Calc->Xenograft Inform In Vivo Study Design Treatment Administer Combination Therapy Xenograft->Treatment Efficacy Evaluate Anti-tumor Efficacy Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis Combination_Index CI_Value Combination Index (CI) Value Synergism Synergism (CI < 1) CI_Value->Synergism Additive Additive (CI = 1) CI_Value->Additive Antagonism Antagonism (CI > 1) CI_Value->Antagonism

References

Application Notes and Protocols for Evaluating the Anti-Tumor Activity of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-tumor activity of Tnik-IN-4, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The protocols outlined below cover key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound.

Introduction to this compound and its Target

This compound is a small molecule inhibitor targeting TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt pathway is a key driver of tumorigenesis.[1][3] TNIK acts as a critical coactivator of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex, which is responsible for the expression of numerous genes involved in cell proliferation, survival, and differentiation.[1] By inhibiting TNIK, this compound is expected to suppress the transcription of these target genes, leading to anti-tumor effects.

Mechanism of Action: Wnt Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting TNIK, a key downstream component of the Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF4 to activate the transcription of Wnt target genes. TNIK is essential for the full activation of this transcriptional complex. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and subsequent transcriptional activation of Wnt target genes, thereby blocking the pro-tumorigenic effects of this pathway.

Wnt_Signaling_Pathway This compound Mechanism of Action in the Wnt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inactivates LRP5_6 LRP5/6 Co-receptor Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 binds Transcription_Activation Transcription Activation Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1, Axin2) TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits Transcription_Inhibition Transcription Inhibition Transcription_Inhibition->Wnt_Target_Genes

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Quantitative Data Summary

The following tables summarize the anti-tumor activity of the TNIK inhibitor NCB-0846, which can be considered a representative compound for this compound, in various cancer cell lines and in vivo models.

Table 1: In Vitro IC50 Values of NCB-0846 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colorectal Carcinoma21
DLD-1Colorectal Carcinoma-
SW620Colorectal Carcinoma-
SCLC-NSmall Cell Lung CancerVaries by subtype
SCLC-PSmall Cell Lung CancerVaries by subtype
TPC-1Papillary Thyroid Carcinoma~500
KTC-1Papillary Thyroid Carcinoma~500
MDA-MB-231Breast Cancer~3000 (after 72h)
MCF-10ANon-tumorigenic Breast~3000 (after 72h)

Table 2: In Vivo Tumor Growth Inhibition by NCB-0846 in Xenograft Models

Xenograft ModelTreatmentDosage and ScheduleTumor Growth InhibitionReference
HCT116NCB-084640 or 80 mg/kg, oral, BIDSignificant reduction in tumor volume
HCT116NCB-084690 or 150 mg/kg, single oral doseDose-dependent decrease in Wnt target gene expression
Apcmin/+ miceNCB-0846 HCl22.5, 45, or 90 mg/kg, oral, BID for 35 daysDose-dependent reduction in intestinal tumor multiplicity and size
Patient-Derived Xenograft (COX021, COX026)NCB-084650 and 100 mg/kgReduction in tumor growth
BCPAPNCB-084650 mg/kg, oral, qd, 5 days on/2 days offSignificant reduction in tumor growth and weight

Table 3: Cellular Effects of NCB-0846 on HCT116 Colorectal Cancer Cells

AssayTreatmentObservationReference
Cell Cycle Analysis3 µM NCB-0846 for 24-48hIncrease in the sub-G1 cell population
Apoptosis Assay (PARP Cleavage)1 µM NCB-0846 for 24-48hIncreased cleavage of PARP-1
Apoptosis Assay (Annexin V)1 µM NCB-0846 for 24hIncreased percentage of apoptotic cells
Colony Formation Assay1 µM NCB-0846 for 14 daysInhibition of colony formation in soft agar
Wnt Target Gene Expression0.1 - 3 µM NCB-0846 for 48hReduced expression of AXIN2 and c-MYC

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-tumor activity of this compound.

In Vitro Assays

In_Vitro_Workflow In Vitro Evaluation Workflow for this compound start Start: Select Cancer Cell Lines cell_culture Cell Culture and Treatment with this compound start->cell_culture viability Cell Viability Assay (MTT/MTS) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_culture->cell_cycle migration Migration & Invasion Assay (Transwell Assay) cell_culture->migration western_blot Western Blot Analysis (Wnt Pathway Proteins) cell_culture->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis western_blot->data_analysis end End: Characterize In Vitro Activity data_analysis->end

Caption: A typical workflow for the in vitro evaluation of this compound.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1)

  • Complete growth medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

In Vivo Assay

In_Vivo_Workflow In Vivo Evaluation Workflow for this compound start Start: Select Animal Model (e.g., Nude Mice) cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint histology Histological Analysis (H&E, IHC) endpoint->histology biomarker Biomarker Analysis (Western Blot, qPCR) endpoint->biomarker data_analysis Data Analysis and Interpretation histology->data_analysis biomarker->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups according to the predetermined dosage and schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Conclusion

These application notes provide a framework for the comprehensive evaluation of the anti-tumor activity of this compound. The combination of in vitro and in vivo assays will allow for a thorough characterization of its efficacy, potency, and mechanism of action, providing crucial data for its further development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for Studying TNIK Function in Fibrosis Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview and detailed protocols for utilizing small molecule inhibitors to investigate the function of TNIK in fibrosis. While the user interest was in "Tnik-IN-4," literature primarily documents its use in cancer research. Therefore, this document focuses on functionally similar and well-characterized TNIK inhibitors that have been successfully applied in fibrosis studies: INS018_055 (Rentosertib) , NCB-0846 , and KY-05009 .

Featured TNIK Inhibitors for Fibrosis Research

InhibitorTargetIn Vitro PotencyApplication in Fibrosis ResearchKey Features
INS018_055 (Rentosertib) TNIK, MAP4K4IC50: 12-120 nMIdiopathic Pulmonary Fibrosis (IPF), Kidney Fibrosis, Skin FibrosisAI-designed, potent, pan-fibrotic inhibitor with demonstrated in vivo efficacy and favorable safety profile.
NCB-0846 TNIKIC50: 21 nMLiver FibrosisOrally active inhibitor shown to reduce CCl4-induced liver fibrogenesis in mice.
KY-05009 TNIKKi: 100 nMLung Fibrosis (EMT model)Attenuates TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in lung cells.

Signaling Pathways and Experimental Overview

The following diagrams illustrate the central role of TNIK in fibrotic signaling and a general workflow for studying its function using small molecule inhibitors.

TNIK_Signaling_in_Fibrosis TGFB TGF-β Receptor Receptors TGFB->Receptor Wnt Wnt Wnt->Receptor TNIK TNIK Receptor->TNIK activates Smad Smad2/3 Receptor->Smad BetaCatenin β-catenin Receptor->BetaCatenin TCF4 TCF4 TNIK->TCF4 phosphorylates Myofibroblast Myofibroblast Activation Smad->Myofibroblast BetaCatenin->Myofibroblast TCF4->Myofibroblast ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Inhibitor TNIK Inhibitor (e.g., INS018_055) Inhibitor->TNIK

TNIK Signaling in Fibrosis.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Culture (Fibroblasts, Epithelial Cells) TGFB_Stim Induce Fibrotic Phenotype (e.g., TGF-β stimulation) CellCulture->TGFB_Stim Inhibitor_Treat Treat with TNIK Inhibitor (e.g., INS018_055, KY-05009) TGFB_Stim->Inhibitor_Treat Analysis_IV Analysis: - Western Blot (α-SMA, Collagen) - qPCR (Fibrotic markers) - Immunofluorescence Inhibitor_Treat->Analysis_IV Analysis_Vivo Analysis: - Histology (Sirius Red, Masson's Trichrome) - Hydroxyproline Assay - Immunohistochemistry AnimalModel Animal Model of Fibrosis (e.g., Bleomycin-induced lung fibrosis, CCl4-induced liver fibrosis) Inhibitor_Admin Administer TNIK Inhibitor (e.g., INS018_055, NCB-0846) AnimalModel->Inhibitor_Admin Inhibitor_Admin->Analysis_Vivo

Experimental Workflow for TNIK Inhibition.

Experimental Protocols

In Vitro: Inhibition of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT)

This protocol is adapted from studies using KY-05009 to inhibit EMT in A549 human lung adenocarcinoma cells, a key process in the initiation of fibrosis.

1. Cell Culture and Seeding:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.

2. Serum Starvation and Treatment:

  • The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treat the cells with the TNIK inhibitor (e.g., KY-05009 at concentrations of 1-10 µM) for 1 hour.

  • Induce EMT by adding TGF-β1 (typically 2-10 ng/mL) to the medium and incubate for 48-72 hours.

3. Analysis of EMT Markers:

  • Western Blot: Lyse the cells and perform western blotting to analyze the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA).

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for EMT markers to visualize changes in cell morphology and protein localization.

  • Luciferase Reporter Assay: To assess Wnt/β-catenin signaling, transfect cells with a TCF/LEF reporter plasmid (e.g., TOPflash/FOPflash) prior to treatment and measure luciferase activity.

In Vivo: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This protocol is based on the use of NCB-0846 in a mouse model of liver fibrosis.

1. Animal Model:

  • Use age- and sex-matched C57BL/6J mice.

  • Induce liver fibrosis by intraperitoneal (IP) injection of CCl4 (0.5 μL/g body weight, diluted in corn oil) twice weekly for 4 weeks. Control animals receive corn oil injections.

2. TNIK Inhibitor Administration:

  • Prepare NCB-0846 in a vehicle solution (e.g., 70% PEG-300, 15% DMSO, 15% ddH2O).

  • Administer NCB-0846 at a dose of 10 mg/kg via IP injection five times per week on days when CCl4 is not administered. The vehicle control group receives injections of the vehicle solution.

3. Assessment of Liver Fibrosis:

  • At the end of the 4-week period, euthanize the mice and harvest the livers.

  • Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

  • Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring the hydroxyproline concentration in liver homogenates.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of hepatic stellate cell activation, such as α-SMA.

  • Western Blot Analysis: Analyze liver homogenates for total and phosphorylated TNIK levels to confirm target engagement.

Quantitative Data Summary

The following tables summarize key quantitative data for the featured TNIK inhibitors in fibrosis-related studies.

Table 1: In Vitro Efficacy of TNIK Inhibitors

InhibitorCell Line/ModelAssayEndpointResultReference
INS018_055 IPF Donor FibroblastsTGF-β-mediated α-SMA expressionIC5050-79 nM
NCB-0846 Primary human Hepatic Stellate CellsTGF-β-induced procollagen I secretionInhibition0.1 µM
KY-05009 A549 Lung Cancer CellsATP Competition AssayKi100 nM
KY-05009 A549 Lung Cancer CellsTGF-β-induced TCF4 transcriptionInhibition1-10 µM

Table 2: In Vivo Efficacy of TNIK Inhibitors

InhibitorAnimal ModelDosing RegimenDurationKey FindingsReference
INS018_055 Bleomycin-induced lung fibrosis (mouse)Not specifiedNot specifiedImproved lung function
INS018_055 Unilateral Ureteral Obstruction (kidney fibrosis, mouse)3, 10, 30 mg/kg, BIDNot specifiedReduced Sirius Red staining and hydroxyproline content
NCB-0846 CCl4-induced liver fibrosis (mouse)10 mg/kg, IP, 5x/week4 weeksReduced liver fibrosis (Sirius Red staining)

Conclusion

The study of TNIK function in fibrosis is a rapidly advancing field with significant therapeutic potential. While a variety of TNIK inhibitors exist, INS018_055, NCB-0846, and KY-05009 have demonstrated utility in preclinical models of fibrosis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the role of TNIK in fibrotic diseases and evaluating the efficacy of novel TNIK inhibitors. It is recommended to consult the primary literature for further details and to optimize protocols for specific experimental systems.

References

Troubleshooting & Optimization

Tnik-IN-4 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the TNIK inhibitor, Tnik-IN-4. The following frequently asked questions (FAQs) and troubleshooting guide address common issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like many kinase inhibitors. To mitigate this, ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. It is also recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.

Q3: Does the quality of DMSO affect the solubility of this compound?

A3: Yes, the quality of DMSO is crucial. Use anhydrous, high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds. It is best practice to use a fresh, unopened bottle of anhydrous DMSO or to use aliquots from a properly stored stock.

Q4: Are there any physical methods to improve the dissolution of this compound?

A4: Gentle warming (to 37°C) and ultrasonication can aid in the dissolution of this compound in DMSO. If you observe any particulate matter after initial mixing, sonicating the solution for a short period can help to break down aggregates and achieve a clear solution.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, a stock solution in DMSO is typically diluted into a vehicle that improves tolerability and bioavailability. Common vehicle formulations for similar inhibitors include a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be minimized. A specific formulation for a related inhibitor, Tnik-IN-1, involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for a different inhibitor is a combination of DMSO and corn oil. It is essential to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem: this compound powder is not dissolving in DMSO.
Potential Cause Suggested Solution
Insufficient Solvent VolumeEnsure you are using a sufficient volume of DMSO to achieve the desired concentration. Consult the solubility data for related compounds for guidance on maximum concentrations.
Low-Quality or "Wet" DMSOUse a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO that has been opened multiple times and exposed to air.
Compound AggregationGently warm the solution to 37°C in a water bath. Use a sonicator for 5-10 minutes to break up any particulate matter.
Problem: Precipitate forms after adding the DMSO stock solution to an aqueous medium.
Potential Cause Suggested Solution
High Final DMSO ConcentrationKeep the final DMSO concentration in your aqueous medium as low as possible (ideally <0.5%). This may require preparing a more concentrated DMSO stock solution if your final desired concentration of this compound is high.
Poor Mixing TechniqueAdd the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring vigorously. This prevents the formation of localized high concentrations of the compound that can lead to immediate precipitation.
Buffer IncompatibilityThe pH or salt concentration of your aqueous buffer may affect the solubility of this compound. If possible, test the solubility in a few different biocompatible buffers.

Quantitative Solubility Data for Related Tnik Inhibitors

Specific quantitative solubility data for this compound is not publicly available. The following table summarizes the solubility of other Tnik inhibitors to provide a general reference. It is highly recommended to perform your own solubility tests for this compound.

CompoundSolventSolubilityNotes
Tnik-IN-2DMSO125 mg/mL (334.76 mM)Ultrasonication may be required.
Tnik-IN-3DMSO83.33 mg/mL (215.10 mM)Ultrasonication and freshly opened DMSO are recommended due to its hygroscopic nature.[1]
Tnik-IN-8DMSO50 mg/mL (129.73 mM)Ultrasonication and freshly opened DMSO are recommended due to its hygroscopic nature.[2]
TNIK&MAP4K4-IN-1DMSO≥ 2.5 mg/mL (5.60 mM)For in vivo formulation with 10% DMSO and 90% Corn Oil.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of a Tnik Inhibitor in DMSO

This protocol is a general guideline based on practices for similar compounds.

Materials:

  • Tnik inhibitor powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the mass of the Tnik inhibitor required to make a 10 mM stock solution. (Mass = 10 mM * Molecular Weight of the inhibitor in g/mol * Volume of DMSO in L).

  • Weigh the calculated amount of the Tnik inhibitor powder and place it in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If any particulate matter is visible, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.

  • Gently warm the solution to 37°C if necessary to aid dissolution.

  • Once the solution is clear, it is ready for use or for aliquoting and storage.

  • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility start Start: Dissolving this compound check_solvent Use Anhydrous, High-Purity DMSO start->check_solvent dissolved Clear Solution? check_solvent->dissolved sonicate_warm Sonicate and/or Warm to 37°C dissolved->sonicate_warm No prepare_working Prepare Working Solution by Diluting in Aqueous Buffer dissolved->prepare_working Yes recheck_dissolved Clear Solution? sonicate_warm->recheck_dissolved recheck_dissolved->prepare_working Yes troubleshoot_stock Troubleshoot Stock Preparation: - Check calculations - Use fresh DMSO recheck_dissolved->troubleshoot_stock No precipitate Precipitate Forms? prepare_working->precipitate success Experiment Ready precipitate->success No troubleshoot_working Troubleshoot Working Solution: - Lower final DMSO concentration - Improve mixing (vortexing) - Test alternative buffers precipitate->troubleshoot_working Yes TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b Beta_Catenin_Nuc β-Catenin (Nuclear) Beta_Catenin->Beta_Catenin_Nuc Translocation TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes TNIK TNIK TNIK->TCF4 Phosphorylation & Activation Tnik_IN_4 This compound Tnik_IN_4->TNIK Inhibition

References

Technical Support Center: Optimizing Tnik-IN-4 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with Tnik-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of TNIK (TRAF2 and NCK-interacting kinase).[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[2][3][4] TNIK phosphorylates TCF4, a key transcription factor in the β-catenin/TCF4 complex, leading to the activation of Wnt target genes.[2] By inhibiting the kinase activity of TNIK, this compound effectively disrupts this signaling cascade, which is often hyperactivated in various cancers, particularly colorectal cancer.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: For initial experiments, a broad dose-response range is recommended to determine the optimal concentration for your specific cell line and assay conditions. Based on available data, a starting range of 0.1 µM to 100 µM is advisable. This compound has a biochemical IC50 of 0.61 µM against the TNIK enzyme and a cellular IC50 of 36.423 µM in HCT116 cells after 72 hours of treatment. Therefore, your initial dose-response curve should encompass these values.

Q3: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes and solutions?

A3: Inconsistent IC50 values are a common issue in kinase inhibitor studies and can stem from several factors. Here's a troubleshooting guide:

Potential CauseTroubleshooting Steps
Cell-Based Assay Variability - Cell Density & Passage Number: Ensure consistent cell seeding density and use cells within a similar, low passage number range for all experiments. - Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase. - Serum Concentration: Use the same batch and concentration of serum, as it can affect inhibitor activity.
Compound Handling & Stability - Solubility: Visually inspect your this compound stock solution for any precipitation. Ensure it is fully dissolved in DMSO before making further dilutions in your assay medium. - Freeze-Thaw Cycles: Aliquot your stock solution to minimize repeated freeze-thaw cycles, which can lead to compound degradation. - Stability in Media: Prepare fresh dilutions of this compound in your cell culture medium for each experiment, as the compound's stability in aqueous solutions over time may vary.
Assay Conditions - Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Use a consistent incubation time across all experiments. - ATP Concentration (Biochemical Assays): The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. For comparability, use an ATP concentration at or near the Km for TNIK.

Q4: this compound shows potent activity in a biochemical assay but is less active in my cell-based assay. Why is this and what can I do?

A4: A discrepancy between biochemical and cellular potency is a frequent observation for kinase inhibitors. Several factors can contribute to this:

  • Cellular Environment: The complex intracellular environment, with high ATP concentrations (millimolar range) and the presence of other interacting proteins, can make it more challenging for an ATP-competitive inhibitor to bind to its target compared to a purified in vitro system.

  • Cell Permeability: While most small molecule inhibitors are designed to be cell-permeable, poor membrane transport can limit the intracellular concentration of this compound.

  • Drug Efflux Pumps: Cancer cells can express efflux pumps that actively transport foreign compounds out of the cell, reducing the effective intracellular concentration of the inhibitor.

To investigate this, you can perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a Western blot analysis of a downstream substrate, to confirm that this compound is reaching and binding to TNIK within the cell.

Q5: How can I confirm that this compound is engaging with TNIK in my cells?

A5: Confirming target engagement is a critical step. The most common method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of TNIK. Since TNIK phosphorylates TCF4, you can measure the levels of phosphorylated TCF4 (p-TCF4) relative to total TCF4 after treating your cells with a dose range of this compound. A dose-dependent decrease in p-TCF4 would indicate successful target engagement.

Data Presentation

Table 1: Inhibitory Potency of TNIK Inhibitors

InhibitorTargetAssay TypeIC50 / KiCell LineReference
This compound TNIKBiochemical0.61 µM (IC50)-
This compound -Cell-based (Viability)36.423 µM (IC50)HCT116
NCB-0846 TNIKBiochemical21 nM (IC50)-
KY-05009 TNIKBiochemical100 nM (Ki)-

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count the cells and adjust the concentration to the desired seeding density (empirically determined for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Shake the plate for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of a "no-cell" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Confirming Target Engagement via Western Blotting

This protocol describes how to assess the phosphorylation of TCF4 to confirm this compound's on-target activity.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-TCF4, anti-total TCF4, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for a short period (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-TCF4, total TCF4, and the loading control.

    • Normalize the p-TCF4 signal to the total TCF4 signal.

    • A dose-dependent decrease in the p-TCF4/total TCF4 ratio indicates successful inhibition of TNIK.

Visualizations

TNIK_Signaling_Pathway cluster_destruction Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin_nuc->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates pTCF4 p-TCF4 pTCF4->Wnt_Target_Genes Activates Transcription Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation Tnik_IN_4 This compound Tnik_IN_4->TNIK Inhibits

Caption: The Wnt signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_inhibitor Prepare serial dilutions of this compound incubate_24h->prepare_inhibitor treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_inhibitor->treat_cells incubate_treatment Incubate for defined period (e.g., 72h) treat_cells->incubate_treatment add_viability_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_viability_reagent incubate_reagent Incubate 2-4h add_viability_reagent->incubate_reagent measure_signal Measure signal (e.g., absorbance) incubate_reagent->measure_signal data_analysis Data Analysis: - Normalize to control - Plot dose-response curve - Calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination using a cell viability assay.

Troubleshooting_Logic issue Inconsistent IC50 Values? check_cells Check Cell Culture Conditions - Passage number - Seeding density - Mycoplasma issue->check_cells Yes consistent_protocol Ensure Consistent Protocol Execution issue->consistent_protocol No check_compound Check Compound Handling - Solubility - Stability - Dilution accuracy check_cells->check_compound check_assay Check Assay Parameters - Incubation time - Reagent quality - Plate reader settings check_compound->check_assay check_assay->consistent_protocol resolve Consistent Results consistent_protocol->resolve

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Troubleshooting In Vivo Instability of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Tnik-IN-4" is not publicly available in the reviewed scientific literature. This technical support center provides a generalized guide for troubleshooting the in vivo instability of novel, poorly soluble small molecule inhibitors targeting Traf2- and Nck-interacting kinase (TNIK), using "this compound" as a placeholder. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with experimental compounds targeting TNIK.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound is showing lower than expected efficacy. Could this be due to compound instability?

A1: Yes, lower than expected efficacy is a common consequence of in vivo instability. Small molecule inhibitors can be subject to rapid metabolism, poor absorption, and rapid clearance, all of which reduce the concentration of the active compound at the target site. It is crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound to understand its behavior in the animal model.

Q2: I'm observing high variability in my in vivo results between individual animals. What could be the cause?

A2: High variability can stem from several factors, including inconsistent dosing, biological differences between animals, and compound instability. Inconsistent formulation or administration can lead to variable absorption and exposure. Additionally, if this compound is rapidly metabolized, small differences in metabolic enzyme activity between animals can lead to significant variations in compound exposure.

Q3: What are the first steps I should take if I suspect this compound is unstable in vivo?

A3: The first step is to systematically evaluate the compound's formulation, route of administration, and its metabolic profile. Begin by ensuring the formulation is appropriate for the chosen administration route and that the compound is fully solubilized. Subsequently, conducting a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and target tissues over time is essential to determine its half-life and exposure levels.

Q4: Can the formulation of this compound impact its in vivo stability and performance?

A4: Absolutely. The formulation is critical, especially for poorly soluble compounds. An inappropriate vehicle can lead to precipitation of the compound upon administration, resulting in low and erratic absorption. Utilizing solubilizing excipients, such as co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween® 80), or cyclodextrins, can significantly improve solubility and bioavailability.

Troubleshooting Guides

Issue 1: Rapid Compound Degradation or Metabolism

Possible Cause: this compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) or other metabolic processes.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assay: Perform an in vitro assay using liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will provide an initial indication of its susceptibility to metabolic degradation.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study in your animal model. Measure the plasma concentration of this compound at various time points after administration to determine its half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). A short half-life would suggest rapid clearance.

  • Identify Metabolites: Analyze plasma and tissue samples using mass spectrometry to identify potential metabolites of this compound. Understanding the metabolic pathways can inform strategies to block or slow down degradation.

Issue 2: Poor Bioavailability and Low Exposure

Possible Cause: this compound may have poor solubility, leading to inadequate absorption from the administration site.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically relevant vehicles.

  • Formulation Optimization: Experiment with different formulation strategies to enhance solubility. This may include using co-solvents, surfactants, or creating a lipid-based formulation.

  • Alternative Administration Routes: If oral bioavailability is low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and absorption barriers.

Data Presentation

Table 1: Pharmacokinetic Parameters of Exemplar TNIK Inhibitors
ParameterNCB-0846 (Mouse)INS018-055 (Mouse)INS018-055 (Dog)
Route of Administration OralOral (30 mg/kg)Oral (10 mg/kg)
Half-life (t½) -1.22 h (IV)1.65 h (IV)
Cmax -1010 ng/mL536 ng/mL
Tmax -0.25 h0.708 h
Bioavailability (F) -44%22%
Clearance -123.5 mL/min/kg (IV)32.2 mL/min/kg (IV)

Data for NCB-0846 is limited in publicly available literature. Data for INS018-055 is from a published preclinical characterization.[1]

Experimental Protocols

Protocol 1: Basic In Vivo Formulation Preparation

Objective: To prepare a simple formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween® 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired dosage and the number of animals.

  • Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. Vortex or sonicate until fully dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing the co-solvents and surfactant. A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh on the day of the experiment and keep it at room temperature.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for most in vivo studies, to avoid toxicity. Always include a vehicle control group in your experiments.

Visualizations

Signaling_Pathway Simplified TNIK Signaling in Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF co-activation Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibition

Caption: Simplified Wnt signaling pathway showing the role of TNIK.

Experimental_Workflow Troubleshooting In Vivo Instability Workflow Start In Vivo Efficacy Issue (Low Efficacy / High Variability) Check_Formulation Step 1: Assess Formulation - Solubility - Stability Start->Check_Formulation Precipitation Precipitation or Insolubility? Check_Formulation->Precipitation Optimize_Formulation Optimize Formulation (Co-solvents, Surfactants) Precipitation->Optimize_Formulation Yes PK_Study Step 2: Conduct Pilot PK Study - Measure Plasma/Tissue Levels Precipitation->PK_Study No Optimize_Formulation->Check_Formulation Rapid_Clearance Rapid Clearance (Short Half-life)? PK_Study->Rapid_Clearance Metabolism_Assay Step 3: In Vitro Metabolism Assay (Microsomes, Hepatocytes) Rapid_Clearance->Metabolism_Assay Yes Modify_Dosing Modify Dosing Regimen (Increase Dose/Frequency) Rapid_Clearance->Modify_Dosing No High_Metabolism High Metabolic Turnover? Metabolism_Assay->High_Metabolism High_Metabolism->Modify_Dosing Yes Structural_Modification Consider Structural Modification of Compound High_Metabolism->Structural_Modification Consider

Caption: Workflow for troubleshooting this compound in vivo instability.

References

Navigating Tnik-IN-4 Experiments: A Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Tnik-IN-4 and other TNIK inhibitors, ensuring that observed experimental outcomes are a direct result of on-target activity is paramount. Off-target effects can lead to misinterpretation of data and confound research findings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: What are the initial signs that my experimental results might be influenced by off-target effects of this compound?

A2: Several indicators may suggest the presence of off-target effects:

  • Inconsistency with other inhibitors: A structurally different TNIK inhibitor produces a different or no phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the TNIK gene is knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA.

  • Unusual dose-response curve: The phenotypic effect does not correlate well with the on-target IC50 value of this compound, or unexpected effects appear at higher concentrations.

  • High levels of cytotoxicity: Significant cell death is observed at concentrations close to the effective dose for the desired phenotype.

Q3: What are the general strategies to minimize and control for off-target effects?

A3: A multi-pronged approach is recommended:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employ orthogonal validation: Use a structurally and mechanistically diverse TNIK inhibitor to confirm that the observed phenotype is consistent.

  • Perform genetic validation: Use CRISPR-Cas9 or siRNA to deplete TNIK and determine if this recapitulates the inhibitor's phenotype.

  • Conduct rescue experiments: In cells treated with this compound, introduce a version of the TNIK protein that is resistant to the inhibitor. If the phenotype is reversed, it provides strong evidence of on-target activity.

  • Utilize target engagement assays: Directly confirm that this compound is binding to TNIK in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed at effective concentrations. Off-target toxicity.Lower the inhibitor concentration. Profile the inhibitor against a broad kinase panel to identify potential toxic off-targets. Use a more selective TNIK inhibitor if available.
Inconsistent results with another TNIK inhibitor. One of the inhibitors may have off-target effects that contribute to the observed phenotype.Perform a dose-response curve for both inhibitors. Conduct a rescue experiment with a drug-resistant TNIK mutant.
Phenotype does not match genetic knockout of TNIK. The inhibitor's effect is likely due to off-target interactions.Perform a kinome-wide selectivity screen to identify the unintended targets.
Observed effect only occurs at high concentrations. The effect may be due to lower-affinity off-target engagement.Carefully determine the dose-response relationship and correlate it with the IC50 for TNIK.

Data Presentation: Kinase Selectivity of a TNIK Inhibitor

To illustrate the importance of understanding a compound's selectivity, the following table presents data for the well-characterized TNIK inhibitor, NCB-0846. This data helps in selecting appropriate experimental concentrations and anticipating potential off-target effects. NCB-0846 is a potent inhibitor of TNIK with an IC50 of 21 nM.[1][2][3] It shows selectivity over a panel of 46 kinases, but at a concentration of 100 nM, it also inhibits several other kinases by more than 80%.[4]

Target IC50 (nM) % Inhibition @ 100 nM Comments
TNIK 21 >95%On-Target
FLT3->80%Potential Off-Target
JAK3->80%Potential Off-Target
PDGFRα->80%Potential Off-Target
TrkA->80%Potential Off-Target
Cdk2/CycA2->80%Potential Off-Target
HGK (MAP4K4)->80%Potential Off-Target

Note: This table is compiled from publicly available data for NCB-0846 and serves as a representative example. Researchers should consult the specific datasheet for this compound or perform their own kinase profiling for the most accurate selectivity data.

Mandatory Visualizations

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to TCF4 TCF4 Beta_Catenin_Nuc->TCF4 binds Wnt_Target_Genes Wnt Target Genes TCF4->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates and activates Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits

Caption: Simplified TNIK-Wnt Signaling Pathway.

Off_Target_Workflow Start Start: Observe Phenotype with this compound Dose_Response Step 1: Dose-Response Curve Start->Dose_Response Orthogonal_Inhibitor Step 2: Test Orthogonal TNIK Inhibitor Dose_Response->Orthogonal_Inhibitor Genetic_Validation Step 3: Genetic Validation (CRISPR or siRNA) Orthogonal_Inhibitor->Genetic_Validation Target_Engagement Step 4: Confirm Target Engagement (e.g., CETSA) Genetic_Validation->Target_Engagement Decision Do results from steps 1-4 support on-target effect? Target_Engagement->Decision On_Target Conclusion: Phenotype is likely ON-TARGET Decision->On_Target Yes Off_Target Conclusion: Phenotype is likely OFF-TARGET Decision->Off_Target No Off_Target_ID Further Investigation: Kinase Profiling/ Chemoproteomics Off_Target->Off_Target_ID

Caption: Experimental workflow for validating on-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to TNIK in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TNIK at each temperature and inhibitor concentration by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To determine if the genetic removal of TNIK recapitulates the phenotype observed with this compound.

Methodology:

  • Guide RNA (sgRNA) Design: Design two to three sgRNAs targeting a critical exon of the TNIK gene using a publicly available design tool.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After transfection, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Screening and Verification:

    • Expand individual clones and screen for TNIK knockout by Western blot to confirm the absence of the protein.

    • Sequence the genomic DNA of the knockout clones to verify the presence of insertions or deletions (indels) at the target site.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the confirmed TNIK knockout clones and compare the results to cells treated with this compound. If the phenotype is the same, it strongly supports an on-target mechanism.

References

Navigating Tnik-IN-4 Toxicity in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the preclinical evaluation of Tnik-IN-4 compounds. The following information, presented in a question-and-answer format, addresses potential toxicity issues and offers troubleshooting strategies for in vivo animal models. The content is based on publicly available data on TNIK inhibitors, primarily focusing on INS018_055 and NCB-0846, to inform experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general preclinical safety profile of the TNIK inhibitor INS018_055?

Q2: Are there any known toxicities associated with the TNIK inhibitor NCB-0846 in animal models?

A2: In a xenograft mouse model study, administration of NCB-0846 led to an initial decrease in the body weight of the mice, which gradually recovered, suggesting some transient toxicity. Additionally, a computational (in silico) study has predicted potential hepatotoxicity for NCB-0846.

Q3: What are the known off-target effects of TNIK inhibitors?

A3: For NCB-0846, it has been shown to inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK at a concentration of 0.1 μM. In contrast, INS018_055 is described as having low cytotoxicity in multiple in vitro studies.

Troubleshooting Guide for In Vivo Toxicity Studies

This guide provides troubleshooting for common issues that may arise during in vivo toxicity experiments with this compound compounds.

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses

  • Possible Cause: Species-specific metabolism leading to toxic metabolites, or higher than anticipated exposure due to formulation or vehicle effects.

  • Troubleshooting Steps:

    • Review Formulation: Ensure the formulation is appropriate for the route of administration and does not contribute to toxicity. Include a vehicle-only control group.

    • Conduct Dose-Range Finding (DRF) Studies: If not already performed, a well-designed DRF study with a small number of animals per group can help identify the Maximum Tolerated Dose (MTD).

    • Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of the compound to correlate exposure levels with observed toxicity.

    • Histopathology: Conduct a thorough histopathological examination of all major organs to identify target organs of toxicity.

Issue 2: Significant Weight Loss in Treated Animals

  • Possible Cause: This can be a general sign of toxicity, reduced food and water intake, or specific gastrointestinal effects.

  • Troubleshooting Steps:

    • Monitor Food and Water Consumption: Quantify daily intake to differentiate between direct toxicity and reduced caloric intake.

    • Clinical Observations: Record detailed clinical signs daily, including posture, activity, and feces/urine appearance.

    • Gastrointestinal Examination: At necropsy, pay close attention to the gastrointestinal tract for signs of irritation, inflammation, or other abnormalities.

    • Dose Adjustment: Consider lowering the dose or adjusting the dosing frequency.

Issue 3: Inconsistent Results Between Animals in the Same Dose Group

  • Possible Cause: Variability in gavage technique, individual animal differences in metabolism, or underlying health issues in some animals.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all technical staff are proficient in the dosing procedures to minimize variability.

    • Health Screening: Use healthy, age- and weight-matched animals from a reputable supplier.

    • Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.

    • Outlier Analysis: Use appropriate statistical methods to identify and handle outliers, but do not exclude data without a justifiable scientific reason.

Quantitative Data Summary

While specific quantitative toxicity data for this compound compounds are limited in the public domain, the following table summarizes available pharmacokinetic data for INS018_055.

ParameterSpeciesValueRoute of Administration
INS018_055
Half-life (t½)Mouse1.22 hIntravenous
Dog1.65 hIntravenous
Clearance (CL)Mouse123.5 mL/min/kgIntravenous
Dog32.2 mL/min/kgIntravenous
CmaxMouse1010 ng/mL (at 30 mg/kg)Oral
Dog536 ng/mL (at 10 mg/kg)Oral
TmaxMouse0.25 hOral
Dog0.708 hOral
Bioavailability (F)Mouse44%Oral
Dog22%Oral

Experimental Protocols

Below is a generalized, detailed protocol for a 14-day repeated-dose oral toxicity study in rodents, based on OECD guidelines and common practices for kinase inhibitors. This should be adapted for the specific this compound compound and research question.

Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Test System:

    • Species: Sprague-Dawley rats (or other appropriate rodent species).

    • Age: 6-8 weeks at the start of dosing.

    • Sex: Equal numbers of males and females.

    • Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum.

  • Experimental Design:

    • Groups: Typically four groups: a vehicle control group and three dose-level groups (low, mid, high).

    • Animals per Group: 5-10 animals per sex per group.

    • Dose Selection: Doses should be selected based on a prior dose-range finding study to establish the MTD. The high dose should induce some toxicity but not mortality, the low dose should be a No-Observed-Adverse-Effect-Level (NOAEL), and the mid-dose should be intermediate.

    • Route of Administration: Oral gavage is common for small molecules.

    • Dosing Volume: Typically 5-10 mL/kg.

    • Dosing Schedule: Once daily for 14 consecutive days.

  • Observations and Measurements:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations recorded daily at the same time, including changes in skin, fur, eyes, and general behavior.

    • Body Weight: Recorded prior to dosing on Day 1 and then weekly.

    • Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function markers).

  • Terminal Procedures (Day 15):

    • Euthanasia: Animals are humanely euthanized.

    • Gross Necropsy: A complete necropsy is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved, processed, and examined microscopically. Tissues from lower-dose groups showing target organ toxicity in the high-dose group should also be examined.

Visualizations

TNIK_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl activates APC_Axin APC/Axin Complex Dvl->APC_Axin inhibits GSK3b GSK3β Beta_Catenin β-Catenin APC_Axin->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates TNIK TNIK TNIK->TCF_LEF phosphorylates & co-activates Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits

TNIK Signaling Pathway Inhibition

Experimental_Workflow start Start: Hypothesis drf Dose-Range Finding (MTD determination) start->drf main_study Repeated-Dose Toxicity Study (e.g., 14-day) drf->main_study in_life In-Life Observations (Clinical Signs, Body Weight) main_study->in_life termination Study Termination (Necropsy, Organ Weights) in_life->termination analysis Sample Analysis (Histopathology, Clinical Pathology) termination->analysis report Data Interpretation & Reporting (NOAEL) analysis->report end End: Safety Assessment report->end

In Vivo Toxicity Study Workflow

Troubleshooting_Tree issue Unexpected Toxicity Observed check_formulation Is the formulation appropriate? (Vehicle control included?) issue->check_formulation re_evaluate_formulation Re-evaluate formulation and vehicle. check_formulation->re_evaluate_formulation No check_dose Was the dose based on a DRF study? check_formulation->check_dose Yes conduct_drf Conduct a new DRF study. check_dose->conduct_drf No check_pk Correlate with PK data. check_dose->check_pk Yes analyze_tissues Perform detailed histopathology to identify target organs. check_pk->analyze_tissues

Troubleshooting Decision Tree

References

Technical Support Center: Troubleshooting TNIK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TNIK inhibitors. The following information is designed for researchers, scientists, and drug development professionals to help identify and resolve potential reasons for a lack of TNIK inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my TNIK inhibitor (e.g., Tnik-IN-4) not showing activity in my in vitro kinase assay?

There are several potential reasons why a TNIK inhibitor may not appear active in an in vitro kinase assay. These can be broadly categorized into issues with the compound, the enzyme, or the assay conditions.

  • Compound-Related Issues:

    • Solubility and Stability: The inhibitor may have poor solubility in the assay buffer, leading to a lower effective concentration. It is crucial to ensure the compound is fully dissolved. Additionally, the compound may be unstable under the assay conditions (e.g., sensitive to light, temperature, or components in the buffer).

    • Purity and Integrity: The purity of the inhibitor should be verified. Degradation during storage or the presence of impurities can significantly impact its activity.

  • Enzyme-Related Issues:

    • Enzyme Activity: The recombinant TNIK enzyme may be inactive or have low activity. It is important to use a validated, active enzyme and to handle it according to the supplier's recommendations to avoid repeated freeze-thaw cycles.

    • Conformational State: Some inhibitors only bind to a specific conformational state (active or inactive) of the kinase.[1] The recombinant enzyme in your assay may not be in the appropriate conformation for your inhibitor to bind.

  • Assay Condition-Related Issues:

    • ATP Concentration: If your inhibitor is ATP-competitive, a high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve the same level of inhibition.[1] It is recommended to use an ATP concentration at or near the Km value for TNIK.

    • Assay Interference: The inhibitor itself might interfere with the assay technology. For instance, in luminescence-based assays, the compound could have inherent fluorescent properties or quench the signal.[1] Running a control without the enzyme can help identify such interference.

Q2: My TNIK inhibitor is active in a biochemical assay, but not in my cellular experiments. What could be the reason?

This is a common challenge in drug discovery and can be attributed to several factors related to the complex environment of a living cell.

  • Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target, TNIK.

  • Cellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in in vitro kinase assays (micromolar range).[1] For an ATP-competitive inhibitor, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in potency.

  • Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.

  • Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just TNIK.[1]

  • TNIK's Role in the Specific Cellular Context: The TNIK-mediated pathway you are investigating might not be the primary driver of the phenotype in your specific cell line or under your experimental conditions.

Q3: How can I confirm that my inhibitor is engaging TNIK in cells?

Several methods can be used to confirm that your inhibitor is binding to TNIK within a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. If your inhibitor binds to TNIK, it will typically increase its thermal stability.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to its target protein.

  • Western Blotting for Phospho-Substrates: You can measure the phosphorylation of known downstream substrates of TNIK. A successful inhibitor should decrease the phosphorylation of these substrates. For example, TNIK phosphorylates TCF4, a key transcription factor in the Wnt signaling pathway.

Troubleshooting Guides

Guide 1: Troubleshooting In Vitro TNIK Kinase Assays
Issue Potential Cause Troubleshooting Steps
High variability between replicates Pipetting inaccuracy, especially with small volumes.Calibrate pipettes. Use a master mix for reagents.
Incomplete mixing of reagents.Ensure thorough mixing of all components.
Edge effects in the microplate due to evaporation.Avoid using the outer wells of the plate or fill them with buffer.
No or low inhibition observed Inhibitor insolubility or degradation.Visually inspect for precipitation. Test solubility in the assay buffer. Prepare fresh solutions.
Inactive TNIK enzyme.Use a new aliquot of the enzyme. Confirm activity with a known TNIK inhibitor as a positive control.
High ATP concentration.Determine the Km of ATP for your TNIK enzyme and use an ATP concentration close to the Km.
Assay interference.Run a control experiment without the enzyme to check for compound interference with the detection method.
Guide 2: Troubleshooting Cellular Wnt Signaling Assays
Issue Potential Cause Troubleshooting Steps
No effect of the inhibitor on Wnt pathway activation Poor cell permeability of the inhibitor.Consider using a cell-permeable analog if available.
High intracellular ATP concentration.Increase the inhibitor concentration in the cellular assay.
Inhibitor is being effluxed from the cells.Co-incubate with known efflux pump inhibitors.
The Wnt pathway is not active in the chosen cell line.Use a cell line with a known active Wnt pathway (e.g., HCT116) or stimulate the pathway with Wnt3a conditioned media.
Cell toxicity observed Off-target effects of the inhibitor.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.

Quantitative Data for Known TNIK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for some reported TNIK inhibitors to provide a reference for expected potency. Note that these values can vary depending on the specific assay conditions.

InhibitorTNIK IC50 (in vitro)Cellular IC50Cell LineReference
INS018-0557.8 nM63 nM (COL1 expression)LX-2
NCB-0846-380 nMMC38
NCB-0846-600 nMCT26
Mebendazole-2.84 µMMC38
Mebendazole-4.29 µMCT26

Experimental Protocols

Protocol 1: In Vitro TNIK Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience).

Materials:

  • Recombinant active TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • This compound or other TNIK inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of your TNIK inhibitor in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the inhibitor dilutions or vehicle control.

  • Prepare a master mix containing the kinase assay buffer, ATP (at a final concentration near the Km of TNIK), and the MBP substrate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding the diluted TNIK enzyme to each well, except for the "no enzyme" control wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a reagent to convert ADP to ATP, which is then detected by a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: TCF/LEF Luciferase Reporter Assay for Cellular Wnt Signaling

This protocol is a standard method to measure the activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T cells (or another suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization

  • Lipofectamine 2000 or other transfection reagent

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • This compound or other TNIK inhibitor

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing your TNIK inhibitor at various concentrations or a vehicle control.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a protein to the wells (except for the unstimulated control).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in Wnt signaling activity relative to the stimulated control and determine the IC50 of your inhibitor.

Visualizations

TNIK in the Canonical Wnt Signaling Pathway

Wnt_TNIK_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation Beta_Catenin_N β-catenin TCF_LEF TCF/LEF TCF_LEF_N TCF/LEF TNIK TNIK TNIK_N TNIK Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin_N->TCF_LEF_N TCF_LEF_N->Target_Genes transcription TNIK_N->TCF_LEF_N phosphorylation

Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.

General Workflow for Testing TNIK Inhibitors

Inhibitor_Testing_Workflow Start Start: Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cellular_Assay Cellular Wnt Reporter Assay (e.g., TOPFlash) Determine_IC50->Cellular_Assay Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Cellular_Assay->Target_Engagement Downstream_Effects Analyze Downstream Effects (e.g., Western Blot for p-TCF4) Target_Engagement->Downstream_Effects Off_Target Off-Target Profiling Downstream_Effects->Off_Target End Lead Optimization Off_Target->End

Caption: A general experimental workflow for the evaluation of TNIK inhibitors.

Troubleshooting Flowchart for Unexpected Results

Troubleshooting_Flowchart Start Unexpected Result: No TNIK Inhibition Assay_Type In which assay? Start->Assay_Type In_Vitro In Vitro Assay Assay_Type->In_Vitro In Vitro Cellular Cellular Assay Assay_Type->Cellular Cellular Check_Compound Check Compound: - Solubility - Stability - Purity In_Vitro->Check_Compound Check_Enzyme Check Enzyme: - Activity - Concentration In_Vitro->Check_Enzyme Check_Assay Check Assay Conditions: - ATP concentration - Buffer components In_Vitro->Check_Assay Check_Permeability Check Cell Permeability and Efflux Cellular->Check_Permeability Check_Cellular_ATP Consider High Cellular ATP Concentration Cellular->Check_Cellular_ATP Confirm_Target Confirm Target Engagement in Cells Cellular->Confirm_Target

Caption: A decision tree for troubleshooting lack of TNIK inhibition.

References

Technical Support Center: Improving Oral Bioavailability of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of Tnik-IN-4, a novel TNIK inhibitor.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal (GI) tract and, consequently, low and variable oral bioavailability.[4][5] This can hinder its development as an effective oral therapeutic agent.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The oral bioavailability of small-molecule kinase inhibitors like this compound is often limited by several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the aqueous environment of the GI tract, which is a prerequisite for absorption.

  • Slow Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves can be too slow to allow for complete absorption as it transits through the GI tract.

  • High Lipophilicity: While necessary for membrane permeability, very high lipophilicity can lead to partitioning into lipid micelles in the gut, reducing the free drug concentration available for absorption.

  • First-Pass Metabolism: After absorption into the portal circulation, the drug may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it reaches systemic circulation.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.

  • pH-Dependent Solubility: Many kinase inhibitors are weak bases with solubility that decreases as the pH increases from the stomach to the intestine.

Q3: What are the common formulation strategies to improve the oral bioavailability of compounds like this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and low bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution, which can enhance the dissolution rate and absorption.

  • Lipophilic Salts: Creating a lipophilic salt of this compound can improve its solubility in lipidic excipients, making it more suitable for lipid-based formulations.

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low and variable drug exposure (AUC) in preclinical animal studies. Poor aqueous solubility and dissolution rate of the crystalline form of this compound.1. Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). 2. Develop a Lipid-Based Formulation: Create a Self-Microemulsifying Drug Delivery System (SMEDDS) to present the drug in a solubilized form.
High peak plasma concentration (Cmax) but low overall exposure (AUC), suggesting rapid clearance. Significant first-pass metabolism in the liver.1. Inhibit Metabolic Enzymes (for mechanistic studies): Co-administer a known inhibitor of the relevant CYP enzymes (e.g., ritonavir for CYP3A4) to confirm the metabolic pathway. Note: This is not a long-term formulation strategy due to drug-drug interaction risks. 2. Promote Lymphatic Uptake: Utilize a lipid-based formulation, which can partially bypass the portal circulation and first-pass metabolism by being absorbed through the lymphatic system.
In vitro dissolution is high, but in vivo absorption remains low. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Perform a Caco-2 Permeability Assay: This in vitro model can determine if this compound is subject to efflux. 2. Incorporate P-gp Inhibitors in the Formulation: Some excipients used in ASDs and SMEDDS (e.g., certain surfactants) have P-gp inhibitory effects.
Significant "food effect" observed in animal studies (i.e., bioavailability is much higher when dosed with food). The presence of fats in food helps to solubilize the lipophilic compound. This also suggests that a lipid-based formulation could be beneficial.Develop a robust lipid-based formulation (e.g., SMEDDS) to mimic the effect of food and ensure more consistent absorption regardless of the prandial state of the subject.

Section 3: Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies, based on a single oral dose of 10 mg/kg in rats.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight485.6 g/mol Moderate size, generally acceptable for oral absorption.
LogP4.8High lipophilicity; may have good permeability but poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.1 µg/mLVery low solubility is likely the primary barrier to absorption.
Biopharmaceutical Classification System (BCS)Class IILow solubility, high permeability.

Table 2: Pharmacokinetic Parameters of this compound in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension (Crystalline)154.01202%
Amorphous Solid Dispersion (20% drug load in HPMC-AS)1502.090015%
SMEDDS Formulation2401.5150025%
Nanosuspension902.572012%

Note: Data are hypothetical and for illustrative purposes only.

Section 4: Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of this compound from different formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4 per group), cannulated in the jugular vein for blood sampling.

  • Dosing:

    • Administer this compound formulations orally (p.o.) via gavage at a dose of 10 mg/kg.

    • For absolute bioavailability, administer an intravenous (IV) dose of 1 mg/kg of this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Transport Experiment:

    • The test compound (this compound) is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver chamber at specified time points.

    • The experiment is conducted in both directions: A-to-B (absorptive) and B-to-A (secretive).

  • (Optional) P-gp Inhibition: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp interaction.

  • Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio > 2 suggests the compound is subject to active efflux.

Section 5: Mandatory Visualizations

TNIK_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits LRP LRP5/6 LRP->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Ub Ubiquitination & Degradation Beta_Catenin->Ub leads to Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates TNIK TNIK TCF4 TCF4 TNIK->TCF4 phosphorylates & activates Gene Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Gene activates transcription Beta_Catenin_N->TCF4 binds Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits

Caption: The Wnt signaling pathway and the inhibitory action of this compound on TNIK.

bioavailability_workflow start Start: this compound (Crystalline API) formulation Formulation Development start->formulation suspension Aqueous Suspension (Control) formulation->suspension Strategy 1 asd Amorphous Solid Dispersion (ASD) formulation->asd Strategy 2 smedds SMEDDS formulation->smedds Strategy 3 invitro In Vitro Characterization suspension->invitro asd->invitro smedds->invitro dissolution Dissolution Testing invitro->dissolution caco2 Caco-2 Permeability invitro->caco2 invivo In Vivo PK Study (Rats) dissolution->invivo caco2->invivo pk_analysis LC-MS/MS Bioanalysis & PK Parameter Calculation invivo->pk_analysis decision Select Lead Formulation pk_analysis->decision

Caption: Experimental workflow for improving the oral bioavailability of this compound.

References

Tnik-IN-4 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Tnik-IN-4. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: While specific stability data for this compound is not publicly available, based on information for analogous TNIK inhibitors, the following storage conditions are recommended for the solid form of this compound to ensure its stability.

Storage ConditionRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years

Q2: How should I store stock solutions of this compound?

A2: For stock solutions of this compound, it is recommended to follow the storage guidelines for similar TNIK inhibitors to maintain their integrity and activity.[1][2]

Storage ConditionRecommended DurationSpecial Instructions
-80°CUp to 6 monthsProtect from light; store under nitrogen if possible.[1][2]
-20°CUp to 1 monthProtect from light; store under nitrogen if possible.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is a potent TNIK inhibitor. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of similar small molecule inhibitors.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. By inhibiting TNIK, this compound can block the downstream effects of the Wnt pathway, leading to reduced cancer cell proliferation.

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my this compound solution over time.

  • Possible Cause: The compound may be degrading in solution. Improper storage, such as prolonged storage at room temperature or exposure to light, can accelerate degradation.

  • Solution:

    • Prepare fresh stock solutions of this compound for each experiment if possible.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

    • Protect solutions from light by using amber vials or wrapping tubes in foil.

Issue 2: I am experiencing issues with the solubility of this compound.

  • Possible Cause: The compound may not be fully dissolving in the chosen solvent, or it may be precipitating out of solution at lower temperatures.

  • Solution:

    • Use a high-purity, anhydrous grade of DMSO to prepare your stock solution.

    • Gentle warming and vortexing can aid in dissolution.

    • For aqueous buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware of the final DMSO concentration in your assay, as high concentrations can affect cellular experiments.

Issue 3: My experimental results are inconsistent.

  • Possible Cause: Inconsistent results can arise from variability in the concentration of the active compound due to degradation or precipitation.

  • Solution:

    • Follow a strict and consistent protocol for preparing and storing this compound solutions.

    • Visually inspect your solutions for any signs of precipitation before each use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.

    • Consider performing a quality control check on your stock solution, such as analytical HPLC, to confirm its concentration and purity if you suspect significant degradation.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing compound stability.

Tnik_Wnt_Signaling_Pathway Tnik in Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Dishevelled->Beta_Catenin stabilization Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Degradation Degradation Beta_Catenin->Degradation Tnik TNIK TCF_LEF->Tnik recruits Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Tnik->TCF_LEF phosphorylates & activates Tnik_IN_4 This compound Tnik_IN_4->Tnik inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Compound_Stability_Workflow General Workflow for Assessing Compound Stability start Start: Prepare fresh stock solution of this compound aliquot Aliquot into multiple tubes for different time points and conditions start->aliquot storage Store aliquots under various conditions (e.g., -80°C, -20°C, 4°C, RT, light, dark) aliquot->storage timepoint At each time point (e.g., 0, 1, 7, 30 days), remove an aliquot from each condition storage->timepoint analysis Analyze the sample timepoint->analysis hplc Analytical HPLC or LC-MS (to assess purity and identify degradation products) analysis->hplc activity Biological Assay (to assess inhibitory activity) analysis->activity data Compare results to the initial time point (T=0) hplc->data activity->data end End: Determine optimal storage conditions data->end

Caption: Workflow for evaluating the stability of this compound.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution via HPLC

This protocol outlines a general method to assess the stability of this compound in a given solvent over time and under different storage conditions.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. This is your T=0 sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple microcentrifuge tubes.

    • Store the tubes under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Include conditions with and without light exposure.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

  • HPLC Analysis:

    • Prepare a working solution from each aliquot by diluting it to an appropriate concentration (e.g., 100 µM) with the mobile phase.

    • Inject the T=0 sample to establish the initial purity and retention time of this compound.

    • Inject the samples from each time point and storage condition.

    • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.

Disclaimer: The information provided in this technical support center is based on available data for this compound and analogous compounds. It is intended for guidance purposes only. Researchers should always refer to the manufacturer's specific recommendations and perform their own stability studies for critical applications.

References

Validation & Comparative

A Head-to-Head Battle in Colorectal Cancer: Tnik-IN-4 vs. NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Potent TNIK Inhibitors in Colorectal Cancer Cells

For researchers and drug development professionals navigating the landscape of colorectal cancer therapeutics, the Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling target. This serine/threonine kinase is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Two small molecule inhibitors, Tnik-IN-4 and NCB-0846, have demonstrated significant promise in preclinical studies. This guide provides an objective, data-driven comparison of their performance in colorectal cancer cells, supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

ParameterThis compound (compound 8g)NCB-0846Reference
Target Traf2- and NCK-interacting kinase (TNIK)Traf2- and NCK-interacting kinase (TNIK)[1][2]
TNIK Inhibitory Potency (IC50) 50 nM21 nM[1][3]
Effect on HCT116 Cell Viability Effective suppression of proliferation6.8-fold higher cell growth-inhibitory activity than its inactive diastereomer[1]
Mechanism of Action Inhibition of TNIK kinase activity, leading to suppression of aberrant Wnt signalingBinds to TNIK in an inactive conformation, blocking Wnt signaling

Delving into the Data: A Closer Look at Efficacy

While a direct, head-to-head study comparing this compound and NCB-0846 in the same experimental setting is not yet available in published literature, we can draw valuable insights from independent studies on each compound. Both inhibitors have been evaluated against the HCT116 colorectal cancer cell line, a widely used model in cancer research.

This compound: In a study detailing the discovery of a new class of benzo[d]oxazol-2(3H)-one derivatives, the most potent compound, designated as 8g (this compound), exhibited an IC50 value of 50 nM against TNIK. This compound effectively suppressed the proliferation and migration of colorectal cancer cells. Western blot analysis confirmed that this compound could inhibit the aberrant transcriptional activation of the Wnt signaling pathway.

NCB-0846: This orally available small-molecule inhibitor has been shown to potently inhibit TNIK with an IC50 of 21 nM. In studies using HCT116 cells, NCB-0846 demonstrated a 6.8-fold higher cell growth-inhibitory activity compared to its inactive diastereomer, NCB-0970. Furthermore, NCB-0846 was found to suppress the sphere- and tumor-forming activities of colorectal cancer cells, suggesting its potential to target cancer stem cells.

Signaling Pathways Under Scrutiny

Both this compound and NCB-0846 exert their anti-cancer effects by targeting the TNIK-mediated Wnt signaling pathway. Dysregulation of this pathway is a hallmark of over 90% of colorectal cancers.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation TCF_LEF TCF/LEF TNIK TNIK TCF_LEF->TNIK Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates TNIK->TCF_LEF Phosphorylates & Activates Beta_Catenin_N->TCF_LEF Tnik_IN_4 This compound Tnik_IN_4->TNIK Inhibits NCB_0846 NCB-0846 NCB_0846->TNIK Inhibits

Caption: The Wnt signaling pathway and the points of intervention for this compound and NCB-0846.

Experimental Corner: Methodologies for Evaluation

To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are paramount. Below are generalized methodologies for key experiments cited in the evaluation of these TNIK inhibitors.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of the inhibitors on cancer cells.

Cell_Viability_Workflow Start Seed HCT116 cells in 96-well plates Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Treat with varying concentrations of This compound or NCB-0846 Incubate1->Treat Incubate2 Incubate for specified duration (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

Caption: A typical workflow for a cell viability assay using the MTT method.

Protocol:

  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of either this compound or NCB-0846. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of the inhibitors.

Protocol:

  • Cell Lysis: HCT116 cells are treated with the inhibitors for a specified time, after which the cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., TNIK, β-catenin, or downstream Wnt targets like c-Myc and Cyclin D1).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

Both this compound and NCB-0846 are potent inhibitors of TNIK with significant anti-proliferative effects in colorectal cancer cells. Based on the available in vitro data, NCB-0846 demonstrates a slightly lower IC50 for TNIK, suggesting higher potency at the enzymatic level. However, without direct comparative studies, it is challenging to definitively declare one as superior in a cellular context.

Future research should focus on a head-to-head comparison of these two inhibitors in a panel of colorectal cancer cell lines with different genetic backgrounds. In vivo studies comparing their efficacy, pharmacokinetics, and toxicity profiles in animal models of colorectal cancer will also be crucial for determining their therapeutic potential. For researchers in the field, the choice between these inhibitors may depend on the specific experimental goals, with NCB-0846 showing promise in targeting cancer stemness. As our understanding of the nuanced roles of TNIK in colorectal cancer evolves, so too will the strategies for its therapeutic inhibition.

References

A Comparative Analysis of Tnik-IN-4 and Mebendazole Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of action of two compounds, Tnik-IN--4 and Mebendazole, both of which have demonstrated relevance in cancer research. Tnik-IN-4 is a known inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway. Mebendazole, a well-established anti-parasitic drug, is being repurposed for oncology and has been shown to inhibit tubulin polymerization and, more recently, TNIK activity. This comparison synthesizes available experimental data to offer an objective overview for research and drug development professionals.

Quantitative Data Summary

The following tables summarize the reported potency of this compound and Mebendazole from various in vitro studies. It is important to note that a direct, head-to-head comparison of these two compounds in the same experimental setting is not currently available in the reviewed literature. Therefore, the presented data is a compilation from independent studies, and direct comparisons of absolute values should be made with caution.

Table 1: Potency Against TNIK Kinase

CompoundAssay TypePotency MetricValue (µM)Source
This compound Biochemical AssayIC500.61[1]
Mebendazole Biochemical AssayKd~1[2][3]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cytotoxic Potency Against Cancer Cell Lines

CompoundCell LineCancer TypePotency MetricValue (µM)Source
This compound HCT116Colorectal CancerIC5036.423[1]
Mebendazole HCT116Colorectal CancerIC50<5
RKOColorectal CancerIC50<5
HT29Colorectal CancerIC50<5
060919GlioblastomaIC500.11 - 0.31
GL261GlioblastomaIC500.24
H295RAdrenocortical CancerIC500.23
SW-13Adrenocortical CancerIC500.27
A549, H129, H460Non-Small Cell Lung CancerIC50~0.16
Gastric Cancer Cell LinesGastric CancerIC500.39 - 1.25
K562Chronic Myeloid LeukemiaIC500.1043[4]

Mechanisms of Action

This compound acts as a direct inhibitor of TNIK, a serine/threonine kinase. TNIK is a crucial component of the Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a key step in activating the transcription of Wnt target genes that drive cell proliferation. By inhibiting TNIK's kinase activity, this compound is designed to suppress this signaling cascade, thereby impeding the growth of cancers dependent on aberrant Wnt signaling.

Mebendazole exhibits a multi-faceted anti-cancer effect. Its primary and most well-characterized mechanism is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Additionally, Mebendazole has been identified as a potent inhibitor of TNIK, suggesting that it also modulates the Wnt signaling pathway. This dual mechanism of action, targeting both the cytoskeleton and a key oncogenic signaling pathway, makes Mebendazole a compound of significant interest in oncology research.

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF4 TCF4 Beta_Catenin->TCF4 Binds TNIK TNIK TCF4->TNIK Recruits Target_Genes Target Gene Transcription TCF4->Target_Genes Activates TNIK->TCF4 Phosphorylates Tnik_IN_4 This compound Tnik_IN_4->TNIK Mebendazole_TNIK Mebendazole Mebendazole_TNIK->TNIK

Caption: Wnt signaling pathway and points of inhibition.

Mebendazole_Tubulin_Inhibition Mebendazole Mebendazole Beta_Tubulin β-tubulin Mebendazole->Beta_Tubulin Binds to Colchicine Site Tubulin_Dimer αβ-tubulin Dimer Beta_Tubulin->Tubulin_Dimer Alpha_Tubulin α-tubulin Alpha_Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mebendazole's mechanism of microtubule disruption.

Experimental_Workflow cluster_tnik TNIK Inhibition Assay cluster_tubulin Tubulin Polymerization Assay TNIK_Enzyme Recombinant TNIK Enzyme Incubation Incubation TNIK_Enzyme->Incubation Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor This compound or Mebendazole Inhibitor->Incubation ADP_Glo ADP-Glo™ Reagent Incubation->ADP_Glo Luminescence Luminescence Measurement ADP_Glo->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc Purified_Tubulin Purified Tubulin Incubation_37C Incubation at 37°C Purified_Tubulin->Incubation_37C GTP GTP GTP->Incubation_37C Inhibitor_Tubulin Mebendazole Inhibitor_Tubulin->Incubation_37C Turbidity Turbidity Measurement (Absorbance at 340nm) Incubation_37C->Turbidity Polymerization_Curve Polymerization Curve Analysis Turbidity->Polymerization_Curve

Caption: Experimental workflows for key assays.

Experimental Protocols

TNIK Kinase Assay (ADP-Glo™ Assay)

This protocol is a generalized procedure based on commercially available ADP-Glo™ kinase assay kits, which are commonly used to determine the potency of kinase inhibitors.

Objective: To measure the in vitro inhibitory activity of this compound and Mebendazole against the TNIK enzyme.

Methodology:

  • Reagent Preparation:

    • Recombinant human TNIK enzyme is diluted to a working concentration in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • The kinase substrate (e.g., Myelin Basic Protein) and ATP are prepared in kinase buffer at the desired concentrations.

    • This compound and Mebendazole are serially diluted in DMSO and then further diluted in kinase buffer to achieve the final assay concentrations.

  • Kinase Reaction:

    • The kinase reaction is initiated by adding the TNIK enzyme to wells of a 96- or 384-well plate containing the substrate, ATP, and the test compound or vehicle control (DMSO).

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Kinase Detection Reagent is then added to convert the generated ADP back to ATP and to provide the necessary components for a luciferase/luciferin reaction. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This protocol outlines a common method for assessing the effect of compounds on in vitro tubulin polymerization.

Objective: To determine the inhibitory effect of Mebendazole on the polymerization of tubulin.

Methodology:

  • Reagent Preparation:

    • Lyophilized purified tubulin (e.g., from bovine brain) is reconstituted on ice in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • A stock solution of GTP is prepared in general tubulin buffer.

    • Mebendazole is dissolved in DMSO and then serially diluted to the desired concentrations in general tubulin buffer.

  • Polymerization Reaction:

    • The reaction is set up in a pre-chilled 96-well plate on ice.

    • The tubulin solution and the test compound (Mebendazole) or vehicle control are added to the wells.

    • Polymerization is initiated by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • The increase in absorbance at 340 nm, which is due to light scattering by the forming microtubules, is monitored every minute for a set period (e.g., 60 minutes).

    • The absorbance values are plotted against time to generate polymerization curves.

    • The effect of Mebendazole is quantified by comparing the rate and extent of polymerization in its presence to the vehicle control. The IC50 for inhibition of polymerization can be determined from dose-response curves.

Conclusion

Both this compound and Mebendazole are valuable tools for cancer research, targeting the TNIK kinase. This compound is a specific inhibitor of TNIK, while Mebendazole possesses a dual mechanism of action, inhibiting both tubulin polymerization and TNIK. Based on the available data, Mebendazole appears to have broader and more potent cytotoxic effects against a variety of cancer cell lines in the sub-micromolar to low micromolar range, likely due to its well-established role as a microtubule-disrupting agent. While this compound shows a slightly higher potency against the isolated TNIK enzyme in a biochemical assay, its cellular potency appears to be lower. The repurposing of Mebendazole is a compelling area of investigation due to its multi-target effects and established safety profile as an anti-parasitic drug. Further studies directly comparing the efficacy and off-target effects of these and other TNIK inhibitors in various cancer models are warranted to fully elucidate their therapeutic potential.

References

validation of Tnik-IN-4 as a specific TNIK inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current small-molecule inhibitors targeting Traf2- and NCK-interacting kinase (TNIK), a critical regulator in Wnt signaling and other cellular processes. This guide provides a comparative overview of key inhibitors, their biochemical potency, cellular activity, and selectivity, supported by experimental data and protocols.

Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis due to its pivotal role in the Wnt signaling pathway. Dysregulation of TNIK activity is implicated in the progression of various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[1][2] This has spurred the development of small-molecule inhibitors aimed at modulating its kinase function. This guide offers a comparative analysis of prominent TNIK inhibitors to aid researchers and drug development professionals in their evaluation.

It is important to note that extensive searches for a compound specifically named Tnik-IN-4 did not yield any publicly available information. Therefore, this guide focuses on a comparison of other well-characterized TNIK inhibitors for which experimental data is available.

Biochemical Potency and Selectivity

The specificity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects. The following table summarizes the in vitro biochemical potency and selectivity of key TNIK inhibitors.

CompoundTNIK IC50/KiOff-Target ProfileReference
NCB-0846 IC50: 21 nMInhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK at 100 nM.[3][4]
INS018_055 (Rentosertib) IC50: 6 nM (in a separate report)Highly selective in a kinome panel.[3]
KY-05009 Ki: 100 nM--
Compound 35b IC50: 6 nMExcellent kinase selectivity reported.

Cellular Activity and Target Engagement

Effective inhibition of TNIK within a cellular context is a critical validation step. The table below outlines the cellular activities of various TNIK inhibitors.

CompoundCell-Based AssayKey FindingsReference
NCB-0846 HCT116 cell proliferationInhibited cancer cell growth.
INS018_055 (Rentosertib) Phase 2a clinical trial (IPF)Showed a manageable safety profile and dose-dependent improvement in forced vital capacity (FVC).
Compound 35b HCT116 cell proliferationIC50: 2.11 µM

Experimental Methodologies

Accurate and reproducible experimental design is fundamental to the validation of kinase inhibitors. Below are detailed protocols for key assays used in the characterization of TNIK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant TNIK enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).

  • Add 2 µL of TNIK enzyme.

  • Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Cell culture medium and reagents

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against TNIK and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Cool the samples to room temperature and lyse the cells by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of the soluble protein fraction by SDS-PAGE and Western blotting using an anti-TNIK antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble TNIK at higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in TNIK inhibition and its validation, the following diagrams are provided.

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl Axin_GSK3b Destruction Complex (Axin, APC, GSK3β) Dvl->Axin_GSK3b inhibition Beta_Catenin β-catenin Axin_GSK3b->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation TNIK TNIK Beta_Catenin->TNIK TCF_LEF->TNIK Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription TNIK->TCF_LEF phosphorylation (activation)

Caption: The canonical Wnt signaling pathway illustrating the central role of TNIK.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinome_Scan Kinome-wide Selectivity Profiling Biochem_Assay->Kinome_Scan Determine IC50 Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochem_Assay->Target_Engagement Cell_Prolif Cellular Proliferation Assay Target_Engagement->Cell_Prolif Confirm target binding PK_PD Pharmacokinetics & Pharmacodynamics Cell_Prolif->PK_PD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PK_PD->Efficacy

Caption: A generalized workflow for the validation of a TNIK inhibitor.

Inhibitor_Comparison_Logic Inhibitor TNIK Inhibitor Potency High Potency (Low IC50/Ki) Inhibitor->Potency Selectivity High Selectivity (Low off-target effects) Inhibitor->Selectivity Cell_Perm Cell Permeability & Target Engagement Potency->Cell_Perm Selectivity->Cell_Perm Efficacy In Vivo Efficacy Cell_Perm->Efficacy Safety Favorable Safety Profile Efficacy->Safety Therapeutic_Candidate Therapeutic Candidate Safety->Therapeutic_Candidate

Caption: Logical relationship of key validation parameters for a TNIK inhibitor.

References

A Comparative Guide to Preclinical TNIK Inhibitors: TNIK-IN-4 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrosis due to its pivotal role in regulating key signaling pathways, including the Wnt and Transforming Growth Factor-beta (TGF-β) pathways. This guide provides a comparative overview of the preclinical data for the novel TNIK inhibitor, TNIK-IN-4 (also known as INS018_055 or rentosertib), and other notable TNIK inhibitors: KY-05009, NCB-0846, and the repurposed drug mebendazole. The information is compiled from various preclinical studies to facilitate an objective comparison of their performance.

At a Glance: Comparative Efficacy of TNIK Inhibitors

The following tables summarize the key quantitative data from preclinical studies of this compound and its counterparts. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTargetAssay TypeIC50 / KiReference
This compound (INS018_055) TNIKRadiometric31 nM[1]
KY-05009TNIKATP competitionKi = 100 nM[2]
NCB-0846TNIKCell-free assay21 nM[3]
MebendazoleTNIKKinase activityKd = ~1 µM---

Table 2: In Vitro Cellular Activity

InhibitorCell LineAssayEndpointIC50Reference
This compound (INS018_055) LX-2 (hepatic stellate)Western BlotCOL1 expression63 nM[4]
This compound (INS018_055) LX-2 (hepatic stellate)Western Blotα-SMA expression123 nM[4]
This compound (INS018_055) MRC-5 (lung fibroblast)Western BlotTGF-β-mediated α-SMA27 nM
This compound (INS018_055) IPF patient fibroblastsWestern BlotTGF-β-mediated α-SMA50 nM
KY-05009RPMI8226 (multiple myeloma)Proliferation AssayCell ProliferationDose-dependent inhibition (0.1-30 µM)
NCB-0846HCT116 (colorectal cancer)ATP productionCell Growth-
A novel derivative of NCB-0846 (35b)HCT116 (colorectal cancer)Cell inhibitory activity-2.11 µM

Table 3: In Vivo Efficacy

InhibitorModelDosingKey FindingsReference
This compound (INS018_055) Bleomycin-induced lung fibrosis (mouse)-Reduced fibrotic areas by >50%, improved lung function
This compound (INS018_055) CCl4-induced liver fibrosis (mouse)3 and 10 mg/kg b.i.d.Significantly reduced steatosis and fibrosis score
NCB-0846HCT116 xenograft (mouse)-Suppressed tumor growth
NCB-0846Apcmin/+ (intestinal tumorigenesis mouse model)-Suppressed Wnt-driven intestinal tumorigenesis
A novel derivative of NCB-0846 (35b)HCT116 xenograft (mouse)50 mg/kg p.o. twice dailySuppressed tumor growth
Mebendazole derivative (OBD9)HCT116 xenograft (mouse)30 and 60 mg/kg every other daySuppressed tumor growth

Table 4: Pharmacokinetic Parameters

InhibitorSpeciesRouteKey ParametersReference
This compound (INS018_055) MouseIVt1/2 = 1.22 h, CL = 123.5 mL/min/kg
This compound (INS018_055) MouseOral (30 mg/kg)Cmax = 1010 ng/mL, tmax = 0.25 h, F = 44%
This compound (INS018_055) DogIVt1/2 = 1.65 h, CL = 32.2 mL/min/kg
This compound (INS018_055) DogOral (10 mg/kg)Cmax = 536 ng/mL, tmax = 0.708 h, F = 22%
NCB-0846--Poor pharmacokinetic properties reported
A novel derivative of NCB-0846 (35b)-OralBioavailability = 84.64%
MebendazoleHumanOralPoor bioavailability (~17-20%), t1/2 = 3-6 h

Signaling Pathways and Mechanisms of Action

TNIK inhibitors primarily exert their effects by modulating the Wnt and TGF-β signaling pathways, both of which are critical drivers of cell proliferation, differentiation, and fibrosis.

Wnt Signaling Pathway

TNIK is an essential activator of the canonical Wnt signaling pathway. It phosphorylates T-cell factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation and survival. By inhibiting TNIK, these compounds prevent TCF4 phosphorylation, thereby suppressing Wnt-dependent gene transcription and inhibiting the growth of cancer cells that are reliant on this pathway.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC_Axin APC/Axin Complex APC_Axin->GSK3b beta_catenin_p p-β-catenin TCF4 TCF4 beta_catenin->TCF4 Proteasome Proteasome beta_catenin_p->Proteasome Degradation Nucleus Nucleus TCF4_p p-TCF4 TNIK TNIK TNIK->TCF4 P Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4_p->Wnt_Target_Genes Activation Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation TGFb_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI P SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 P SMAD2_3_p p-SMAD2/3 SMAD_complex SMAD Complex SMAD2_3_p->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Fibrotic Gene Expression (e.g., Collagen, α-SMA) SMAD_complex->Gene_Expression Activation Nucleus Nucleus Fibrosis Fibrosis Gene_Expression->Fibrosis TNIK TNIK TNIK->SMAD2_3 Modulation? TNIK_Inhibitor TNIK Inhibitor (e.g., NCB-0846) TNIK_Inhibitor->TNIK | Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: TNIK enzyme, substrate (e.g., MBP), ATP, and test compound Start->Step1 Step2 Incubate at 30°C for 45-60 min to allow kinase reaction Step1->Step2 Step3 Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Step2->Step3 Step4 Incubate at RT for 40 min Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Incubate at RT for 30-45 min Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 Step7->End

References

Tnik-IN-4: A Comparative Guide to a Novel TNIK Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tnik-IN-4's performance against other Traf2- and Nck-interacting kinase (TNIK) inhibitors, supported by experimental data and detailed protocols.

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology, primarily due to its essential role as an activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, notably colorectal cancer.[1][2] this compound is a novel and potent small-molecule inhibitor of TNIK, offering a valuable tool for investigating the therapeutic potential of targeting the Wnt pathway. This guide details the mechanism of action of this compound, provides a comparative analysis of its efficacy alongside other TNIK inhibitors, and outlines key experimental protocols for its cross-validation in different cell lines.

Mechanism of Action: this compound and the Wnt Signaling Pathway

This compound functions by inhibiting the kinase activity of TNIK. In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. TNIK is a crucial component of this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes that drive cell proliferation, survival, and migration.[2] By inhibiting TNIK, this compound effectively blocks this phosphorylation event, leading to the suppression of Wnt-mediated gene expression and subsequent anti-tumor effects.[1]

Tnik_IN_4_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin_destruction β-catenin Destruction Complex Frizzled->Beta_Catenin_destruction inhibits Beta_Catenin_stable Stabilized β-catenin Beta_Catenin_destruction->Beta_Catenin_stable leads to Beta_Catenin_nucleus β-catenin Beta_Catenin_stable->Beta_Catenin_nucleus translocates to TCF4 TCF4 Beta_Catenin_nucleus->TCF4 forms complex with TNIK TNIK TCF4->TNIK recruits Phospho_TCF4 Phosphorylated TCF4 TNIK->Phospho_TCF4 phosphorylates Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) Phospho_TCF4->Wnt_Target_Genes activates transcription of Proliferation Cell Proliferation & Migration Wnt_Target_Genes->Proliferation promotes

Figure 1. this compound inhibits the Wnt signaling pathway by targeting TNIK.

Comparative Efficacy of TNIK Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable TNIK inhibitors against the TNIK enzyme and various cancer cell lines. This data allows for a direct comparison of their potency and cellular activity.

InhibitorTarget/Cell LineIC50 (µM)Reference(s)
This compound TNIK (enzyme)0.050[1]
HCT116 (colorectal)36.423
TNIK-IN-2 TNIK (enzyme)1.3337
HCT116 (colorectal)31.26
TNIK-IN-3 TNIK (enzyme)0.026
HCT116 (colorectal)4.26
DLD-1 (colorectal)8.00
INS018_055 TNIK (enzyme)0.0078
LX-2 (hepatic stellate)0.063 (COL1 expression)
MRC-5 (lung fibroblast)0.027 (α-SMA expression)

Experimental Protocols

To facilitate the cross-validation of this compound's effects in your own research, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a specific cell line.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis

This protocol is to assess the effect of this compound on the expression of downstream targets of the Wnt signaling pathway.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer with protease and phosphatase inhibitors to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-TCF4, total TCF4, c-Myc, Axin2, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed_Viability Seed Cells in 96-well Plate Treat_Viability Treat with This compound Seed_Viability->Treat_Viability MTT_Add Add MTT Reagent Treat_Viability->MTT_Add Read_Absorbance Read Absorbance (570 nm) MTT_Add->Read_Absorbance IC50_Calc Calculate IC50 Read_Absorbance->IC50_Calc Seed_Western Seed Cells in 6-well Plate Treat_Western Treat with This compound Seed_Western->Treat_Western Lyse_Cells Cell Lysis & Protein Quantification Treat_Western->Lyse_Cells Run_Gel SDS-PAGE & Transfer Lyse_Cells->Run_Gel Immunoblot Immunoblotting Run_Gel->Immunoblot Detect_Signal Chemiluminescence Detection Immunoblot->Detect_Signal

Figure 2. General experimental workflow for validating the effects of this compound.

References

Confirming On-Target Effects of TNIK Inhibition: A Comparative Guide to Tnik-IN-4 and TNIK siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative small molecule inhibitor, Tnik-IN-4 (exemplified by NCB-0846), and small interfering RNA (siRNA) for confirming the on-target effects of inhibiting the Traf2- and NCK-interacting kinase (TNIK). The data presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers validating TNIK as a therapeutic target.

Executive Summary

Both this compound and TNIK siRNA effectively modulate the Wnt signaling pathway, a key pathway in which TNIK plays a crucial role.[1][2][3] Experimental evidence demonstrates that both methodologies lead to a reduction in the expression of Wnt target genes and produce similar phenotypic outcomes, such as decreased cell viability and proliferation in cancer cell lines.[2][4] The convergence of results from both a chemical inhibitor and a genetic knockdown approach provides strong evidence for the on-target activity of this compound.

On-Target Effect Comparison: this compound vs. TNIK siRNA

To validate the on-target effects of this compound, a direct comparison with the effects of TNIK-specific siRNA is essential. The following tables summarize the key quantitative data from studies on colorectal cancer (CRC) and lung squamous cell carcinoma (LSCC) cell lines.

Table 1: Effect on Wnt Signaling Pathway
ParameterMethodCell LineResultReference
TCF/LEF Reporter Activity TNIK siRNALs174TSuppression of TOPFlash activity
NCB-0846 (this compound analog)HCT116, DLD-1Inhibition of TCF/LEF transcriptional activity
Wnt Target Gene Expression (AXIN2, MYC) TNIK siRNAHCT116Reduced expression
NCB-0846HCT116, DLD-1Reduced expression
TCF4 Phosphorylation NCB-0846HCT116Induced faster migration of phosphorylated TCF4
Table 2: Phenotypic Effects
ParameterMethodCell LineResultReference
Cell Viability/Proliferation TNIK siRNALK2, NCI-H520 (LSCC)Significant reduction in cell viability
NCB-0846Panel of LSCC cell linesDose-dependent reduction in cell viability
TNIK siRNAIM-9 (Multiple Myeloma)Inhibition of cell proliferation
TNIK siRNA + NCB-0846NCI-H520 (TNIK knockdown)No further reduction in cell viability with NCB-0846, confirming on-target effect
Cell Growth and Death TNIK siRNAGastric Cancer CellsInhibition of cell growth and induction of cell death

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt signaling pathway.

  • Cell Culture and Transfection:

    • Seed HEK293T or other suitable cells in 96-well plates.

    • Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment:

    • After 24 hours, treat the cells with either this compound at various concentrations or transfect with TNIK-specific siRNA or a scrambled control siRNA.

    • For Wnt pathway activation, cells can be stimulated with Wnt3a-conditioned media.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The results are typically expressed as fold change relative to the control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as TNIK and downstream targets of the Wnt pathway.

  • Cell Lysis:

    • Treat cells with this compound or transfect with TNIK siRNA.

    • After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TNIK, anti-AXIN2, anti-c-MYC, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound or transfect with TNIK siRNA.

  • MTS Reagent Addition:

    • After the desired treatment period (e.g., 72 hours), add MTS reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Express the results as a percentage of the viability of control-treated cells.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathway and the experimental logic for confirming on-target effects.

TNIK_Wnt_Signaling_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) LRP5_6->Destruction_Complex inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->TCF_LEF phosphorylates & activates Tnik_IN_4 This compound Tnik_IN_4->TNIK inhibits siRNA TNIK siRNA siRNA->TNIK degrades mRNA Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_validation On-Target Validation Logic Control Control (Vehicle/Scrambled siRNA) Reporter_Assay TCF/LEF Reporter Assay Control->Reporter_Assay Western_Blot Western Blot (TNIK, Wnt Targets) Control->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Control->Phenotypic_Assay Tnik_IN_4 This compound Tnik_IN_4->Reporter_Assay Tnik_IN_4->Western_Blot Tnik_IN_4->Phenotypic_Assay TNIK_siRNA TNIK siRNA TNIK_siRNA->Reporter_Assay TNIK_siRNA->Western_Blot TNIK_siRNA->Phenotypic_Assay Tnik_IN_4_result This compound Effect Comparison Comparison Tnik_IN_4_result->Comparison TNIK_siRNA_result TNIK siRNA Effect TNIK_siRNA_result->Comparison Conclusion Conclusion: On-Target Effect Confirmed Comparison->Conclusion Similar Results

References

validating the anti-fibrotic activity of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the performance of Tnik-IN-4 (INS018_055/Rentosertib) against existing anti-fibrotic therapies, supported by experimental data.

This guide provides researchers, scientists, and drug development professionals with an objective comparison of the novel anti-fibrotic agent, this compound, with current treatment alternatives. The information is compiled from preclinical and clinical data, highlighting the compound's efficacy, mechanism of action, and safety profile.

Executive Summary

Comparison with Current Anti-Fibrotic Therapies

The current standard of care for IPF includes two approved drugs: Nintedanib and Pirfenidone. While these drugs can slow the progression of the disease, they do not halt or reverse it, and their use is often limited by adverse effects. This compound presents a novel mechanism of action by targeting TNIK, a kinase that has not been a major focus of other anti-fibrotic medications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other agents.

Table 1: In Vitro Potency of this compound (INS018-055)

Target/AssayCell LineIC50
TNIK Kinase Activity-7.8 nM
TGF-β-mediated COL1 ExpressionLX-2 (Human Hepatic Stellate Cells)63 nM
TGF-β-mediated α-SMA ExpressionLX-2 (Human Hepatic Stellate Cells)123 nM
TGF-β-mediated α-SMA ExpressionMRC-5 (Human Lung Fibroblasts)27 nM
TGF-β-mediated α-SMA ExpressionIPF Patient Fibroblasts50 nM
Collagen ProductionLX-2 (Human Hepatic Stellate Cells)42 nM

Table 2: Preclinical Pharmacokinetics of this compound (INS018-055)

SpeciesAdministrationDoseCmaxTmaxBioavailability (F)Half-life (t1/2)Clearance
MouseIntravenous----1.22 h123.5 mL/min/kg
MouseOral30 mg/kg1010 ng/mL0.25 h44%--
DogIntravenous----1.65 h32.2 mL/min/kg
DogOral10 mg/kg536 ng/mL0.708 h22%--

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Fibroblast Assays

Objective: To determine the in vitro anti-fibrotic activity of this compound.

Methodology:

  • Cell Culture: Human lung fibroblasts (MRC-5), hepatic stellate cells (LX-2), or primary fibroblasts isolated from IPF patients are cultured under standard conditions.

  • Stimulation: Cells are stimulated with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, characterized by the expression of alpha-smooth muscle actin (α-SMA) and collagen.

  • Treatment: Cells are co-treated with TGF-β and varying concentrations of this compound.

  • Analysis: The expression of fibrotic markers such as α-SMA and collagen is quantified using methods like Western blotting or immunofluorescence. The half-maximal inhibitory concentration (IC50) is then calculated.

Bleomycin-Induced Lung Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.

Methodology:

  • Induction of Fibrosis: Mice are intratracheally instilled with bleomycin to induce lung injury and subsequent fibrosis.

  • Treatment: A cohort of mice is treated with this compound, administered orally, via inhalation, or topically. A control group receives a placebo.

  • Assessment: After a specified treatment period, the extent of lung fibrosis is assessed through histological analysis (e.g., Ashcroft scoring), and lung function is measured. In some studies, this compound was also tested in combination with Nintedanib and Pirfenidone.

Clinical Trials

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in humans.

Methodology:

  • Phase I: A randomized, double-blind, placebo-controlled trial was conducted in healthy participants to evaluate the safety and pharmacokinetic profile of this compound.

  • Phase II: A multicenter, double-blind, randomized, placebo-controlled trial is ongoing to assess the safety and efficacy of this compound in patients with Idiopathic Pulmonary Fibrosis.

Visualizing the Science

Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the science behind this compound.

Tnik_Signaling_Pathway TGF_beta TGF-β TNIK TNIK TGF_beta->TNIK Wnt Wnt Wnt->TNIK Profibrotic_Signaling Profibrotic Signaling (e.g., TCF4 activation) TNIK->Profibrotic_Signaling Hippo_Signaling Hippo Signaling TNIK->Hippo_Signaling Tnik_IN_4 This compound (INS018_055) Tnik_IN_4->TNIK Fibrosis Fibrosis (Collagen production, Myofibroblast differentiation) Profibrotic_Signaling->Fibrosis

Caption: this compound inhibits TNIK, a key node in profibrotic signaling pathways.

Drug_Discovery_Workflow AI_Target_Discovery AI-Powered Target Discovery (PandaOmics) TNIK_Identification TNIK Identified as Key Target AI_Target_Discovery->TNIK_Identification AI_Drug_Design Generative AI for Small Molecule Design (Chemistry42) TNIK_Identification->AI_Drug_Design Lead_Compound Lead Compound (this compound) AI_Drug_Design->Lead_Compound Preclinical_Validation Preclinical Validation (In vitro & In vivo) Lead_Compound->Preclinical_Validation Clinical_Trials Clinical Trials (Phase I & II) Preclinical_Validation->Clinical_Trials

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Tnik-IN-4, a potent inhibitor of the TRAF2- and NCK-interacting kinase (TNIK). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of potentially hazardous small molecule kinase inhibitors and general laboratory chemical waste.

It is imperative to consult your institution's specific safety protocols and to obtain and review the official Safety Data Sheet (SDS) for this compound from the supplier before proceeding with any handling or disposal. As with many biologically active small molecules, this compound should be treated as a potentially hazardous chemical, necessitating careful handling to prevent exposure and environmental contamination.

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory chemical waste disposal is to prevent harm to individuals and the environment. This is achieved through the proper segregation, containment, and labeling of all chemical waste. Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash receptacles[1][2].

Safety Operating and Disposal Plan

Personal Protective Equipment (PPE)

When handling this compound in any form (solid powder or in solution), appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult the official SDS and your institution's safety officer.

Step-by-Step Disposal Procedures for this compound

The following protocols outline the recommended steps for the safe disposal of this compound in its various forms.

1. Solid Waste Disposal (Unused compound, contaminated consumables):

  • Segregation: Collect all solid waste contaminated with this compound separately from other laboratory waste. This includes items such as gloves, weighing paper, pipette tips, and any absorbent material used for spills.

  • Containment: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Heavily contaminated items should be double-bagged in clear poly bags before being placed in the container[1].

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name "this compound" and any other chemical contaminants present.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Do not mix with non-hazardous waste.

2. Liquid Waste Disposal (Solutions containing this compound):

  • Segregation: Do not pour any liquid waste containing this compound down the drain[1][2]. Collect all liquid waste in a dedicated, sealed, and compatible hazardous waste container. Organic solvent solutions must not be discharged into the sewer system.

  • Containment: Use a designated, leak-proof container appropriate for the solvents used (e.g., a glass bottle for organic solvents). Do not overfill the container.

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must detail the full chemical names of all components, including "this compound," and their approximate concentrations. Vague descriptions are not acceptable.

  • Disposal: Store the sealed and labeled container in a designated and properly ventilated waste accumulation area until it is collected by your institution's EHS office or a licensed hazardous waste disposal service.

3. "Empty" Container Disposal:

  • Decontamination: To be considered "RCRA empty," a container that held this compound must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous liquid waste and disposed of accordingly.

  • Final Disposal: Once properly decontaminated, the empty container can typically be disposed of as non-hazardous waste, though institutional policies may vary. Consult your EHS office for specific guidance.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

TargetAssay TypeIC₅₀ ValueCell LineReference
TNIKBiochemical Assay0.61 µM-
HCT116Cell Viability36.423 µMHCT116

Experimental Protocols

Cell Viability Assay with HCT116 Cells

The following is a representative protocol for determining the inhibitory activity of this compound on a colorectal cancer cell line, based on available literature.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of HCT116 human colorectal cancer cells.

Materials:

  • HCT116 cells

  • This compound

  • Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.4 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the treated cells for a specified period, for example, 72 hours, under standard cell culture conditions.

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway Diagram

This compound functions by inhibiting the TNIK kinase, a critical component of the Wnt signaling pathway. TNIK is known to phosphorylate T-cell factor 4 (TCF4), which, in complex with β-catenin, activates the transcription of Wnt target genes that promote cell proliferation.

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF4 TCF4 BetaCatenin->TCF4 Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->TargetGenes Activates Transcription Tnik_IN_4 This compound TNIK TNIK Tnik_IN_4->TNIK Inhibits TNIK->TCF4 Phosphorylates

Caption: this compound inhibits the TNIK kinase in the Wnt signaling pathway.

References

Personal protective equipment for handling Tnik-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tnik-IN-4

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent Traf2- and Nck-interacting protein kinase (TNIK) inhibitor.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule kinase inhibitor necessitates cautious handling. The following PPE is mandatory when handling this compound in solid or solution form, based on safety protocols for similar compounds.[2]

Recommended Personal Protective Equipment (PPE)
ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety GlassesChemotherapy-rated gloves (ASTM D6978) are recommended.[3] A disposable, back-closing gown is preferred.[3] ANSI Z87.1 certified.[3]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory ProtectionChange gloves immediately if contaminated. Back-closing with knit cuffs. Provides a full seal around the eyes. Recommended in addition to goggles. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety GogglesChemotherapy-rated gloves. Impermeable to liquids. Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety GogglesHeavy-duty, chemical-resistant gloves.

Experimental Protocols

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C or -80°C to maintain stability. Confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.

Preparation of Stock Solutions

All handling of solid this compound and the preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood with absorbent, disposable bench paper.

  • Equilibration : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust. Use dedicated spatulas and weighing boats.

  • Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Dissolution : Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

  • Aliquoting : It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Solutions : Store stock solutions at -20°C or -80°C as recommended to maintain stability.

Spill Management

In the event of a spill, evacuate the area of all personnel and ensure the area is well-ventilated. For personal protection during cleanup, refer to the PPE recommendations. Cover drains and collect the spilled material, then dispose of it as hazardous chemical waste.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste : This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Equilibrate and Weigh Solid this compound B->C D Prepare Stock Solution C->D E Aliquot into Single-Use Vials D->E G Collect Solid Waste in Labeled Container D->G H Collect Liquid Waste in Labeled Container D->H F Store Aliquots at -20°C or -80°C E->F E->G

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.